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Foundational

1H NMR and 13C NMR chemical shifts of 5-(Bromomethyl)-3,5-dimethyloctane

An In-Depth Technical Guide to the Predicted ¹H and ¹³C NMR Spectral Features of 5-(Bromomethyl)-3,5-dimethyloctane Executive Summary This technical guide provides a comprehensive analysis of the predicted ¹H and ¹³C Nuc...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Predicted ¹H and ¹³C NMR Spectral Features of 5-(Bromomethyl)-3,5-dimethyloctane

Executive Summary

This technical guide provides a comprehensive analysis of the predicted ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 5-(Bromomethyl)-3,5-dimethyloctane. As a chiral, branched-chain alkyl halide, its structural elucidation relies heavily on multi-dimensional analytical techniques, with NMR spectroscopy being paramount. This document, intended for researchers and professionals in chemical synthesis and drug development, offers a detailed theoretical prediction of its spectral characteristics. We will explore the underlying principles governing chemical shifts and coupling constants, present a robust, self-validating experimental protocol for data acquisition, and discuss potential spectral complexities arising from the molecule's stereochemistry. All theoretical data is summarized in clear, accessible tables, and key workflows are visualized to enhance understanding.

Part 1: Theoretical Framework and Structural Analysis

Introduction to 5-(Bromomethyl)-3,5-dimethyloctane

5-(Bromomethyl)-3,5-dimethyloctane is a halogenated alkane featuring a complex, non-symmetrical structure. Its key features include an eight-carbon main chain, methyl substituents at positions 3 and 5, and a bromomethyl group at the quaternary carbon C5. The presence of a stereocenter at C3 and a quaternary center at C5 introduces significant structural complexity, which is directly reflected in its NMR spectra. Accurate structural confirmation is critical for its use in synthetic chemistry, where it may serve as a building block or intermediate.

Fundamental Principles of NMR Spectroscopy for Halogenated Alkanes

The chemical shifts observed in NMR spectroscopy are highly sensitive to the local electronic environment of each nucleus. In the case of 5-(Bromomethyl)-3,5-dimethyloctane, two primary factors dictate the predicted spectral values:

  • Inductive Effect of Bromine: Bromine is a highly electronegative atom. It withdraws electron density from adjacent carbon and hydrogen atoms. This "deshielding" effect causes the nuclei to experience a stronger effective magnetic field, resulting in a downfield shift (higher ppm value) in the NMR spectrum.[1] This effect is strongest on the atoms directly attached to the bromine (the -CH₂Br group) and diminishes with increasing distance along the carbon chain.[2]

  • Alkyl Substitution: The local geometry and number of alkyl substituents also influence chemical shifts. Generally, carbons with more alkyl substituents (quaternary > tertiary > secondary > primary) appear further downfield.

Molecular Symmetry and Predicted NMR Signals

The structure of 5-(Bromomethyl)-3,5-dimethyloctane lacks any element of symmetry. The chiral center at C3 ensures that the two sides of the molecule are chemically distinct. Consequently, all eleven carbon atoms are expected to be chemically non-equivalent, giving rise to eleven unique signals in the ¹³C NMR spectrum. Similarly, protons on each of these carbons and their substituents are in unique electronic environments, leading to a complex and signal-rich ¹H NMR spectrum.

Part 2: Predicted NMR Spectral Analysis

The predictions below are based on established chemical shift principles and data from analogous structures.[1][3][4] The numbering scheme used for atom assignments is illustrated in the structural diagram in Part 4.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is anticipated to be complex. The primary diagnostic signal will be the methylene protons adjacent to the bromine atom, which are expected to be the most downfield of the aliphatic signals.[1] Due to the presence of a stereocenter at C3, methylene groups (C2, C4, C6, C7, and the bromomethyl C11) are diastereotopic. This means the two protons on each of these carbons are chemically non-equivalent and can couple to each other, which would result in more complex splitting patterns (e.g., AB quartets) than the first-order multiplets predicted below.

Table 1: Predicted ¹H NMR Data for 5-(Bromomethyl)-3,5-dimethyloctane

Assigned ProtonsLabelPredicted Chemical Shift (δ, ppm)Predicted MultiplicityIntegrationRationale
-CH ₂BrHₐ3.3 - 3.5Singlet (or AB Quartet)2HStrong deshielding from adjacent electronegative bromine atom.
C5-CHHₖ0.9 - 1.1Singlet3HAttached to a quaternary carbon, no adjacent protons for coupling.
C3-CHHⱼ0.8 - 1.0Doublet3HCoupled to the single proton on the chiral center C3.
-CH₂-CH ₃ (C1)Hᵢ0.8 - 0.95Triplet3HStandard terminal methyl group coupled to two protons on C2.
-CH₂-CH ₃ (C8)Hₑ0.8 - 0.95Triplet3HStandard terminal methyl group coupled to two protons on C7.
C3-CH -Hₕ1.5 - 1.8Multiplet1HChiral center, coupled to protons on C2, C4, and the C3-methyl.
-CH ₂- (C2, C4, C6, C7)H₂, H₂, H₂, H₂1.2 - 1.6Complex Multiplets8HOverlapping signals for the four diastereotopic methylene groups in the alkyl backbone.
Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum is expected to show eleven distinct signals, corresponding to each unique carbon atom in the molecule. The carbon of the bromomethyl group will be significantly downfield compared to other sp³ carbons due to the direct attachment of the bromine atom.[5][6]

Table 2: Predicted ¹³C NMR Data for 5-(Bromomethyl)-3,5-dimethyloctane

Assigned CarbonLabelPredicted Chemical Shift (δ, ppm)Rationale
-C H₂BrCₐ38 - 45Strong deshielding from the directly attached bromine atom.
C 5 (Quaternary)35 - 42Quaternary carbon, deshielded by four alkyl substituents.
C 3 (Tertiary)Cₕ30 - 38Tertiary carbon, deshielded by three alkyl substituents.
C H₂ GroupsCₑ, Cg, Cᵢ, Cₗ20 - 40Range for various secondary carbons in a branched alkane chain.
C H₃ GroupsCb, Cd, Cj, Ck10 - 25Range for various primary (methyl) carbons.

Note: The exact chemical shifts for the backbone carbons and methyl groups are difficult to predict precisely without experimental data or advanced computational modeling due to complex steric and electronic effects. The "heavy atom effect" of bromine can also introduce inaccuracies in standard prediction algorithms for the alpha-carbon (Ca).[7]

Part 3: A Self-Validating Experimental Protocol for NMR Data Acquisition

To ensure the acquisition of high-quality, reproducible NMR data, a systematic and validated protocol is essential. The causality behind each step is explained to foster a deeper understanding of the process.

Rationale for Experimental Design
  • Solvent Selection: A deuterated solvent is required for the instrument's lock system and to avoid large interfering solvent signals in the ¹H NMR spectrum.[8] For a non-polar alkyl halide like 5-(Bromomethyl)-3,5-dimethyloctane, Chloroform-d (CDCl₃) is an excellent choice due to its high dissolving power for such compounds and its relatively clean spectral window.[2]

  • Sample Concentration: The concentration must be sufficient to obtain a good signal-to-noise ratio in a reasonable time, especially for the less sensitive ¹³C nucleus. However, overly concentrated samples can lead to viscosity-induced line broadening in the ¹H spectrum. A concentration of 10-20 mg/mL for ¹H NMR and 50-80 mg/mL for ¹³C NMR is a standard starting point for a small molecule of this size.[9]

  • Internal Standard: Tetramethylsilane (TMS) is the universally accepted internal standard for ¹H and ¹³C NMR in organic solvents. Its 12 equivalent protons and 4 equivalent carbons produce a single, sharp signal at 0.0 ppm, which rarely overlaps with sample signals.[10]

Step-by-Step Sample Preparation
  • Weighing: Accurately weigh 10-20 mg of the purified compound into a clean, dry vial.

  • Dissolution: Add approximately 0.6-0.7 mL of CDCl₃ containing 0.03% TMS to the vial.[8][9] Gently swirl the vial to ensure the sample is fully dissolved.

  • Filtration: To remove any particulate matter that can degrade spectral quality by distorting magnetic field homogeneity, filter the solution. Push a small plug of glass wool into a Pasteur pipette and filter the sample solution directly into a clean, high-quality 5 mm NMR tube.

  • Capping and Labeling: Securely cap the NMR tube to prevent solvent evaporation and label it clearly.

Instrument Parameters and Data Acquisition (400 MHz Spectrometer)
  • ¹H NMR Acquisition:

    • Pulse Program: Standard single pulse (zg30).

    • Spectral Width: 16 ppm (centered around 6 ppm).

    • Acquisition Time: ~2.5 seconds.

    • Relaxation Delay (d1): 2 seconds.

    • Number of Scans (ns): 8 to 16 scans.

  • ¹³C{¹H} NMR Acquisition:

    • Pulse Program: Proton-decoupled single pulse (zgpg30).

    • Spectral Width: 240 ppm (centered around 100 ppm).

    • Acquisition Time: ~1 second.

    • Relaxation Delay (d1): 2 seconds.

    • Number of Scans (ns): 1024 to 4096 scans (more scans are needed due to the low natural abundance of ¹³C).

Visualization of the Experimental Workflow

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing weigh 1. Weigh Sample (10-20 mg) dissolve 2. Dissolve in CDCl3 (0.7 mL with TMS) weigh->dissolve filter 3. Filter into NMR Tube (via glass wool) dissolve->filter shim 4. Insert & Lock Shim Gradients filter->shim H1 5. Acquire 1H Spectrum (~2 min) shim->H1 C13 6. Acquire 13C Spectrum (~30-60 min) H1->C13 process 7. Fourier Transform Phase & Baseline Correction C13->process reference 8. Reference Spectra (TMS to 0.0 ppm) process->reference analyze 9. Analyze & Assign reference->analyze

Caption: Experimental workflow from sample preparation to spectral analysis.

Part 4: Data Interpretation and Structural Correlation

The final step is to correlate the acquired spectral data with the molecular structure.

Structural Assignment Diagram

The following diagram illustrates the IUPAC numbering and the labeling scheme (a-k) used in the prediction tables to facilitate spectral assignment.

Caption: Labeled structure of 5-(Bromomethyl)-3,5-dimethyloctane.

References

  • Vertex AI Search Result[1]: NMR Chemical Shifts for Bromoalkanes.

  • Chemical Instrumentation Facility, Iowa State University. NMR Sample Preparation. [Link]

  • Georgia Institute of Technology. Small molecule NMR sample preparation. [Link]

  • University of Ottawa. NMR Sample Preparation. [Link]

  • Doc Brown's Chemistry. Advanced Organic Chemistry: Carbon-13 NMR spectrum of 1-bromo-2-methylpropane. [Link]

  • Scribd. 13-C NMR Chemical Shift Table. [Link]

  • Chemistry Stack Exchange. Calculated 13C NMR Shifts of brominated Carbons. [Link]

  • Organomation. NMR Sample Preparation: The Complete Guide. [Link]

  • Compound Interest. A GUIDE TO 1H NMR CHEMICAL SHIFT VALUES. [Link]

  • Chemistry LibreTexts. Predicting a 1H-NMR Spectrum From The Structure. [Link]

  • Oregon State University. 1H NMR Chemical Shift. [Link]

  • Chemistry Steps. NMR Chemical Shift Values Table. [Link]

Sources

Exploratory

Mass spectrometry fragmentation pathways of 5-(Bromomethyl)-3,5-dimethyloctane

An In-Depth Guide to the Electron Ionization Mass Spectrometry Fragmentation of 5-(Bromomethyl)-3,5-dimethyloctane Abstract Fundamental Principles of EI-MS Fragmentation Electron Ionization (EI) is a hard ionization tech...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Guide to the Electron Ionization Mass Spectrometry Fragmentation of 5-(Bromomethyl)-3,5-dimethyloctane

Abstract

Fundamental Principles of EI-MS Fragmentation

Electron Ionization (EI) is a hard ionization technique that bombards molecules with high-energy electrons (typically 70 eV), leading to the formation of an energetically unstable molecular ion (M+•).[1][3] This excess energy induces extensive fragmentation, creating a unique pattern of fragment ions that serves as a molecular fingerprint. For a molecule like 5-(Bromomethyl)-3,5-dimethyloctane, the fragmentation is governed by several predictable principles.

Isotopic Signature of Bromine

A defining characteristic of bromo-compounds in mass spectrometry is the presence of two stable isotopes of bromine, 79Br and 81Br, which have a near 1:1 natural abundance.[4][5] Consequently, any ion containing a bromine atom will appear as a pair of peaks (an M and M+2 peak) of almost equal intensity, separated by two mass-to-charge (m/z) units.[5][6] This isotopic signature is a powerful diagnostic tool for identifying bromine-containing fragments.

Cleavage at Branching Points and Carbocation Stability

The fragmentation of the alkane backbone is not random. C-C bonds at branching points are preferentially cleaved because this process leads to the formation of more stable carbocations.[1][7][8] The stability of carbocations follows the order: tertiary > secondary > primary. The structure of 5-(Bromomethyl)-3,5-dimethyloctane contains two tertiary carbons (C3 and C5), which are expected to be major sites of fragmentation. A common rule is that the largest alkyl substituent at a branching point is preferentially lost as a neutral radical, as this also helps stabilize the resulting radical.[1][2][8]

Fragmentation of the Carbon-Bromine Bond

Alkyl halides undergo two primary fragmentation pathways related to the halogen.[9][10]

  • Inductive Cleavage: The C-Br bond can break heterolytically, with the bromine atom departing as a radical (Br•).[2][9] This is a highly characteristic fragmentation for alkyl bromides, resulting in a prominent [M-Br]+ ion. The positive charge remains on the alkyl fragment.

  • Alpha (α) Cleavage: This mechanism involves the homolytic cleavage of a bond adjacent to the radical site, which is often initiated by the radical on the heteroatom.[9][11][12] This process is driven by the formation of a stable, resonance-stabilized ion.

Predicted Fragmentation Pathways of 5-(Bromomethyl)-3,5-dimethyloctane

The structure of 5-(Bromomethyl)-3,5-dimethyloctane is C11H23Br. Its monoisotopic mass is 234.10 Da for the 79Br isotope and 236.10 Da for the 81Br isotope.

Molecular Ion Formation

Upon electron ionization, a non-bonding electron is ejected, typically from the bromine atom, to form the molecular ion (M+•).[4][9] Due to the extensive branching, the molecular ion peak is expected to be of low abundance or potentially absent.[2][8] It would appear as a pair of peaks at m/z 234 and m/z 236 .

M C11H23Br (5-Bromomethyl-3,5-dimethyloctane) MI [C11H23Br]+• m/z 234/236 (Molecular Ion) M->MI + e-

Caption: Formation of the molecular ion via electron ionization.

Pathway A: Inductive Cleavage - Loss of Bromine Radical

A primary and highly probable fragmentation is the loss of the bromine radical (•Br). This results in the formation of a tertiary carbocation at C5. This fragment, [M-Br]+, would be a significant peak in the spectrum.

  • m/z: 234 - 79 = 155 (or 236 - 81 = 155)

MI [C11H23Br]+• m/z 234/236 F1 [C11H23]+ m/z 155 MI->F1 - •Br Br_rad •Br cluster_path_b Pathway B: Cleavage at C5 MI [C11H23Br]+• m/z 234/236 F_191 [C8H16Br]+ m/z 191/193 MI->F_191 - •C3H7 F_177 [C7H14Br]+ m/z 177/179 MI->F_177 - •C4H9 F_141 [C10H21]+ m/z 141 MI->F_141 - •CH2Br

Caption: Pathway B: Major fragmentation routes originating from cleavage at the C5 position.

Pathway C: Cleavage at Tertiary Carbon C3

The second tertiary carbon at position 3 provides another set of predictable fragmentation pathways.

  • Loss of Ethyl Radical (•C2H5): Cleavage of the C2-C3 bond results in the loss of an ethyl radical (mass 29). This generates a large, bromine-containing secondary carbocation.

    • m/z: 234 - 29 = 205 (with a corresponding peak at m/z 207 )

  • Formation of m/z 57: Cleavage of the C3-C4 bond results in the loss of a large, bromine-containing radical. The charge is retained on the smaller fragment, forming a stable secondary carbocation, [sec-butyl]+. This is a very common fragment for branched alkanes. [1] * m/z: 57

cluster_path_c Pathway C: Cleavage at C3 MI [C11H23Br]+• m/z 234/236 F_205 [C9H18Br]+ m/z 205/207 MI->F_205 - •C2H5 F_57 [C4H9]+ m/z 57 MI->F_57 - •C7H14Br

Caption: Pathway C: Key fragmentation routes originating from cleavage at the C3 position.

Summary of Predicted Fragment Ions

The table below summarizes the most likely prominent ions in the EI mass spectrum of 5-(Bromomethyl)-3,5-dimethyloctane. The relative abundance is predicted based on the stability of the resulting carbocation and established fragmentation rules. [2][8]

m/z (for 79Br) m/z (for 81Br) Proposed Ion Structure Lost Neutral Rationale Predicted Abundance
234 236 [C11H23Br]+• - Molecular Ion Very Low / Absent
205 207 [C9H18Br]+ •C2H5 Cleavage at C3 (secondary carbocation) Low
191 193 [C8H16Br]+ •C3H7 Cleavage at C5 (tertiary carbocation) Medium
177 179 [C7H14Br]+ •C4H9 Cleavage at C5 (tertiary carbocation) Medium
155 - [C11H23]+ •Br Inductive cleavage, forms tertiary carbocation High
141 - [C10H21]+ •CH2Br Cleavage at C5, forms tertiary carbocation High

| 57 | - | [C4H9]+ | •C7H14Br | Cleavage at C3, forms stable sec-butyl cation | High / Base Peak |

Experimental Protocol for GC-MS Analysis

Acquiring a high-quality mass spectrum requires proper sample preparation and instrumentation settings. The following protocol outlines a standard method for analyzing a liquid sample like 5-(Bromomethyl)-3,5-dimethyloctane. [13][14]

Workflow for GC-MS Analysis

cluster_workflow GC-MS Analysis Workflow A 1. Sample Preparation B 2. GC Vial Loading A->B C 3. Instrument Setup (GC-MS) B->C D 4. Sample Injection C->D E 5. Chromatographic Separation (GC) D->E F 6. Ionization & Fragmentation (MS) E->F G 7. Mass Analysis & Detection (MS) F->G H 8. Data Processing & Interpretation G->H

Caption: A standard workflow for the analysis of a volatile organic compound by GC-MS.

Step-by-Step Methodology
  • Sample Preparation:

    • Prepare a dilute solution of the analyte. A target concentration is approximately 10-100 µg/mL. [15] * Use a volatile organic solvent suitable for GC-MS, such as hexane, ethyl acetate, or dichloromethane. [15] * Ensure the sample is free of non-volatile materials or particulates. If necessary, centrifuge the sample before transfer. [15]

  • GC Vial Loading:

    • Transfer the prepared sample solution into a 1.5 mL or 2.0 mL glass autosampler vial. [16] * Fill to a minimum of 0.1 mL to ensure the autosampler needle can properly access the sample.

    • Cap the vial securely with a septum cap to prevent solvent evaporation.

  • Instrumentation and Parameters:

    • Gas Chromatograph (GC):

      • Injector: Split/splitless inlet, typically operated in splitless mode for maximum sensitivity.

      • Injector Temperature: 250 °C (ensure the analyte is volatile but does not degrade).

      • Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm) is suitable for this type of compound.

      • Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min). [14] * Oven Temperature Program:

        • Initial Temperature: 50 °C, hold for 2 minutes.

        • Ramp: Increase to 280 °C at a rate of 10 °C/min.

        • Final Hold: Hold at 280 °C for 5 minutes.

    • Mass Spectrometer (MS):

      • Ion Source: Electron Ionization (EI).

      • Ion Source Temperature: 230 °C.

      • Electron Energy: 70 eV.

      • Mass Range: Scan from m/z 40 to 400.

      • Transfer Line Temperature: 280 °C.

  • Data Acquisition and Processing:

    • Inject 1 µL of the sample into the GC-MS system.

    • Acquire the data using the instrument's control software.

    • Process the resulting chromatogram to identify the analyte peak.

    • Extract the mass spectrum corresponding to the analyte's chromatographic peak and subtract the background spectrum for a clean result.

    • Compare the experimental spectrum to the predicted fragmentation patterns outlined in this guide and search against spectral libraries like NIST/EPA/NIH Mass Spectral Library for potential matches or substructural similarities. [17]

Conclusion

The EI-MS fragmentation of 5-(Bromomethyl)-3,5-dimethyloctane is predicted to be dominated by pathways that generate stable carbocations. Key diagnostic features in its mass spectrum would include: a weak or absent molecular ion at m/z 234/236; a prominent M+2 isotopic pattern for all bromine-containing fragments; and strong peaks at m/z 155 and 141 resulting from the loss of •Br and •CH2Br, respectively, to form stable tertiary carbocations. The base peak is likely to be m/z 57, corresponding to a stable sec-butyl cation formed via cleavage at the C3 branching point. This predictive analysis, grounded in established fragmentation principles, provides a robust framework for the structural confirmation and identification of this molecule and other similarly complex halogenated alkanes.

References

  • Praxl, P., et al. (1994). Site-selective fragmentation in core-excited bromo-chloro-alkanes. AIP Publishing. Retrieved from [Link]

  • Unknown. (n.d.). Branched chain alkanes. Retrieved from [Link]

  • JoVE. (2024, December 5). Mass Spectrometry: Alkyl Halide Fragmentation. Retrieved from [Link]

  • University of Arizona. (n.d.). Alkanes. Retrieved from [Link]

  • Chad's Prep. (2018, September 21). 14.6b Fragmentation Patterns of Alkyl Halides, Alcohols, and Amines. Retrieved from [Link]

  • Whitman College. (n.d.). GCMS Section 6.9.2 - Fragmentation of Branched Alkanes. Retrieved from [Link]

  • Organomation. (n.d.). GC-MS Sample Preparation. Retrieved from [Link]

  • Save My Exams. (2025, September 24). Fragmentation in Mass Spectrometry - IB Chemistry Notes. Retrieved from [Link]

  • Chemistry Steps. (2025, September 30). McLafferty Rearrangement. Retrieved from [Link]

  • University of Illinois. (n.d.). Sample Preparation Guidelines for GC-MS. Retrieved from [Link]

  • Agilent. (n.d.). Gas Chromatography/ Mass Spectrometry Fundamentals. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, April 7). 2.5F: Sample Preparation for Gas Chromatography. Retrieved from [Link]

  • AK Lectures. (n.d.). McLafferty Rearrangement. Retrieved from [Link]

  • Wikipedia. (n.d.). McLafferty rearrangement. Retrieved from [Link]

  • Chad's Prep. (n.d.). 14.6b Fragmentation Patterns of Alkyl Halides, Alcohols, and Amines. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). CH3Br mass spectrum of bromomethane. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, July 3). 6.3: Rearangement. Retrieved from [Link]

  • Unknown. (n.d.). Mass Spectrometry: Fragmentation. Retrieved from [Link]

  • MSU Chemistry. (2023, November 2). The Surprising Dynamics of the McLafferty Rearrangement. Retrieved from [Link]

  • Chemistry Steps. (2025, September 27). Alpha (α) Cleavage. Retrieved from [Link]

  • Unknown. (n.d.). Interpretation of mass spectra. Retrieved from [Link]

  • Grokipedia. (n.d.). Inductive cleavage. Retrieved from [Link]

  • Vékey, K., et al. (2019, February 10). An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation. Retrieved from [Link]

  • Unknown. (n.d.). Fragmentation of Alkane. Retrieved from [Link]

  • Unknown. (n.d.). Mechanisms of ion decomposition. Retrieved from [Link]

  • JoVE. (n.d.). Mass Spectrometry Fragmentation Methods in Analytical Chemistry. Retrieved from [Link]

  • Scientific Instrument Services. (n.d.). NIST 23 Mass Spectral Library. Retrieved from [Link]

  • Chemguide. (n.d.). Fragmentation patterns in the mass spectra of organic compounds. Retrieved from [Link]

  • NIST. (2024, November 15). Atomic Spectra Database. Retrieved from [Link]

  • Reddit. (2013, October 4). NIST Spectral Database alternative: Japan's AIST SDBS. Retrieved from [Link]

  • NIST. (n.d.). NIST Chemistry WebBook. Retrieved from [Link]

  • NIST. (n.d.). Quantitative Infrared Database. Retrieved from [Link]

  • MDPI. (2023, September 8). Study on the Mass Spectrometry Fragmentation Patterns for Rapid Screening and Structure Identification of Ketamine Analogues in Illicit Powders. Retrieved from [Link]

Sources

Foundational

Vibrational Profiling of 5-(Bromomethyl)-3,5-dimethyloctane: A Technical Guide to IR Spectroscopy and ATR-FTIR Methodology

Introduction & Molecular Architecture 5-(Bromomethyl)-3,5-dimethyloctane (C₁₁H₂₃Br) is a highly branched, saturated aliphatic hydrocarbon featuring a primary alkyl bromide functional group. For researchers and drug devel...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Molecular Architecture

5-(Bromomethyl)-3,5-dimethyloctane (C₁₁H₂₃Br) is a highly branched, saturated aliphatic hydrocarbon featuring a primary alkyl bromide functional group. For researchers and drug development professionals, identifying the precise structural features of such intermediates is critical for downstream synthetic validation.

Infrared (IR) spectroscopy provides a rapid, non-destructive method for this structural confirmation. The IR spectrum of this molecule is dominated by two distinct vibrational domains: the high-frequency aliphatic backbone (C-H stretches and bends) and the low-frequency halogenated substituent (C-Br stretch and associated -CH₂X wagging).

Theoretical Framework: The Causality of Vibrational Frequencies

As an application scientist, it is vital to understand why specific absorption bands appear where they do, rather than simply memorizing tables. The vibrational frequency ( ν ) of a chemical bond is governed by Hooke’s Law, which states that frequency is directly proportional to the square root of the bond's force constant ( k ) and inversely proportional to the square root of the reduced mass ( μ ) of the two atoms.

The Mass Effect of Bromine: Because the bromine atom is exceptionally heavy (atomic mass ~79.9 amu) compared to carbon or hydrogen, the reduced mass of the C-Br system is large. This high reduced mass drastically lowers the vibrational frequency, pushing the C-Br stretching band deep into the fingerprint region, typically between 690 and 515 cm⁻¹[1][2]. Furthermore, the high electronegativity of bromine creates a strong dipole moment across the C-Br bond, resulting in a highly intense absorption peak during stretching vibrations[2].

IR_Logic Molecule 5-(Bromomethyl)-3,5-dimethyloctane Alkyl Alkyl Backbone (sp3 C-H) Molecule->Alkyl Halide Bromomethyl Group (-CH2Br) Molecule->Halide CH_Stretch C-H Stretch 2850-3000 cm⁻¹ Alkyl->CH_Stretch CH_Bend C-H Bend (Scissoring/Rock) 1370-1470 cm⁻¹ Alkyl->CH_Bend CH2_Wag -CH2X Wag 1150-1300 cm⁻¹ Halide->CH2_Wag CBr_Stretch C-Br Stretch 515-690 cm⁻¹ Halide->CBr_Stretch

Vibrational Mode Logic: Structural assignment of 5-(Bromomethyl)-3,5-dimethyloctane.

Quantitative Data: Expected IR Absorption Bands

The following table summarizes the diagnostic IR absorption bands for 5-(Bromomethyl)-3,5-dimethyloctane, consolidating the structural features into a highly predictable spectral fingerprint.

Vibrational ModeFunctional GroupExpected Wavenumber (cm⁻¹)IntensityCausality / Notes
C-H Stretch Alkyl (-CH₃, -CH₂-)3000 – 2850Strongsp³ hybridized C-H bonds require high energy to stretch[3][4].
C-H Bend (Scissoring) Methylene (-CH₂-)1470 – 1450MediumIn-plane bending of the alkane backbone[3][4].
C-H Bend (Umbrella) Methyl (-CH₃)1380 – 1370MediumSymmetric bending of the terminal and branched methyl groups[4].
C-H Wagging Bromomethyl (-CH₂Br)1300 – 1150Med-StrongSpecific wagging mode induced by the adjacent heavy halogen[1][3].
C-Br Stretch Alkyl Bromide (C-Br)690 – 515StrongHigh reduced mass of Br lowers the vibrational frequency (Hooke's Law)[1][2].

Experimental Methodology: Self-Validating ATR-FTIR Protocol

For a C₁₁ branched alkyl halide, the compound exists as a neat liquid at room temperature. Attenuated Total Reflectance (ATR) FTIR is the gold standard for this analysis. ATR utilizes total internal reflection to generate an evanescent wave that penetrates the sample (typically 0.5 to 2 µm deep), eliminating the need for complex sample preparation or path-length optimization[5][6].

Step-by-Step Workflow

Phase 1: System Baseline & Validation

  • Crystal Preparation: Wipe the ATR crystal (Diamond or ZnSe) with a non-abrasive lens tissue soaked in high-purity isopropanol. Allow the solvent to evaporate completely.

  • Background Acquisition: Acquire a background spectrum (ambient air) using 32 to 64 scans at a resolution of 4 cm⁻¹.

    • Self-Validation Check: The background spectrum must exhibit a flat baseline in the 3000-2800 cm⁻¹ region. Any peaks here indicate residual organic contamination, requiring re-cleaning before proceeding.

Phase 2: Sample Introduction 3. Application: Dispense 1 to 2 drops of neat 5-(Bromomethyl)-3,5-dimethyloctane directly onto the center of the ATR crystal.

  • Causality: The liquid must completely cover the active sensing area to maximize interaction with the evanescent wave, ensuring a high signal-to-noise ratio[5][6].

Phase 3: Data Acquisition & Processing 4. Scanning: Execute the sample scan using the exact parameters as the background (32-64 scans, 4 cm⁻¹ resolution). 5. ATR Correction: Apply an ATR correction algorithm via the spectrometer's software.

  • Causality: The penetration depth of the evanescent wave is wavelength-dependent (it penetrates deeper at lower wavenumbers). The ATR correction normalizes peak intensities, ensuring the low-frequency C-Br stretch (690–515 cm⁻¹) is not artificially inflated relative to the high-frequency C-H stretches[6].

ATR_Workflow Start System Initialization & Background Scan Prep Crystal Cleaning (Isopropanol/Acetone) Start->Prep Sample Sample Application (Neat Liquid, 1-2 Drops) Prep->Sample Scan Data Acquisition (32-64 Scans, 4 cm⁻¹ Res) Sample->Scan Process Data Processing (ATR Correction & Baseline) Scan->Process

ATR-FTIR Experimental Workflow: A self-validating protocol for neat liquid analysis.

References

  • IR Spectroscopy Tutorial: Alkyl Halides Source: Organic Chemistry at CU Boulder URL:[Link]

  • 3.12: Infrared Spectroscopy Source: Chemistry LibreTexts URL:[Link]

  • ATR-FTIR Spectroscopy, FTIR Sampling Techniques Source: Agilent Technologies URL:[Link]

  • INFRARED SPECTROSCOPY Source: St. Paul's Cathedral Mission College URL:[Link]

  • Table of Characteristic IR Absorptions Source: University of Chemistry and Technology, Prague (VSCHT) URL:[Link]

  • ATR-FTIR Spectroscopy Basics Source: Mettler Toledo URL:[Link]

Sources

Foundational

High-Resolution Stereochemical Profiling: A Technical Guide to 5-(Bromomethyl)-3,5-dimethyloctane

Executive Summary & The Imperative of Stereochemical Control In modern drug development, the spatial arrangement of atoms is as critical as the constitutional connectivity itself. Enantiomers of a chiral molecule can exh...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & The Imperative of Stereochemical Control

In modern drug development, the spatial arrangement of atoms is as critical as the constitutional connectivity itself. Enantiomers of a chiral molecule can exhibit drastically different pharmacokinetic, pharmacodynamic, and toxicological profiles. As established by the [1], regulatory bodies require rigorous scientific justification for the development of racemic mixtures versus single stereoisomers.

This whitepaper provides an in-depth stereochemical analysis of 5-(Bromomethyl)-3,5-dimethyloctane , a complex aliphatic scaffold containing two distinct stereocenters. By synthesizing structural elucidation with field-proven analytical workflows, this guide establishes a self-validating framework for the isolation and absolute configuration assignment of its stereoisomers.

Structural Elucidation & CIP Prioritization Logic

To accurately profile 5-(Bromomethyl)-3,5-dimethyloctane, we must first establish its constitutional connectivity and identify its stereocenters. The parent chain is an eight-carbon octane backbone. Substituents are located at C3 (methyl), C5 (methyl), and C5 (bromomethyl).

Because C3 and C5 are each bonded to four distinct groups, they are stereocenters. The absolute configuration of these centers is governed by the[2].

Causality of Priority Assignments

The CIP system assigns priority based on the atomic number ( Z ) of the atoms directly attached to the stereocenter. When a tie occurs, the analysis expands outward to the next shell of atoms (distance +1 from the stereocenter) until the tie is broken.

Table 1: CIP Priority Assignments for 5-(Bromomethyl)-3,5-dimethyloctane

StereocenterPriority 1 (Highest)Priority 2Priority 3Priority 4 (Lowest)
C3 -CH₂-C(CH₃)(CH₂Br)(Pr) (C4 extends to a fully substituted C5: C,C,C)-CH₂CH₃ (C2 extends to C1: H,H,H)-CH₃ (Methyl group)-H (Hydrogen)
C5 -CH₂Br (Carbon bonded to Br, Z=35)-CH₂-CH(CH₃)Et (C4 extends to C3: C,C,H)-CH₂CH₂CH₃ (C6 extends to C7: C,H,H)-CH₃ (Methyl group)

Logic Check for C5: Both the C4-group (Priority 2) and the C6-propyl group (Priority 3) begin with a -CH₂- unit. Moving to the next atom, C4 is attached to C3, which is bonded to two carbons and one hydrogen (C,C,H). Conversely, C6 is attached to C7, which is bonded to only one carbon and two hydrogens (C,H,H). Because carbon outranks hydrogen, the C4-group takes priority over the propyl group.

Stereoisomeric Matrix

With two stereocenters ( n=2 ), the molecule yields 22=4 distinct stereoisomers. These exist as two pairs of enantiomers. Isomers across different pairs are diastereomers, meaning they possess different physical properties and can be separated by standard physical methods, whereas enantiomers require a chiral environment for resolution.

Table 2: Stereoisomer Matrix & Relationships

Isomer DesignationConfigurationEnantiomeric PartnerDiastereomeric Partners
Isomer A (3R, 5R)Isomer B (3S, 5S)Isomers C & D
Isomer B (3S, 5S)Isomer A (3R, 5R)Isomers C & D
Isomer C (3R, 5S)Isomer D (3S, 5R)Isomers A & B
Isomer D (3S, 5R)Isomer C (3R, 5S)Isomers A & B

Analytical Workflow: Resolution and Absolute Configuration

While NMR-based [3] is a gold standard for determining the absolute configuration of secondary carbinols and amines, 5-(Bromomethyl)-3,5-dimethyloctane is a sterically hindered alkyl halide. Converting this neopentyl-like bromide to an alcohol for Mosher's derivatization is synthetically challenging and risks stereochemical scrambling via carbocation rearrangement.

Therefore, the optimal, self-validating workflow relies on Chiral Supercritical Fluid Chromatography (SFC) for resolution, orthogonally confirmed by Single-Crystal X-Ray Diffraction (SCXRD) utilizing anomalous dispersion.

Protocol 1: Chromatographic Resolution via Chiral SFC

SFC utilizes supercritical CO₂, which possesses higher diffusivity and lower viscosity than traditional HPLC solvents, enabling rapid, high-resolution separation of closely eluting stereoisomers.

  • Sample Preparation: Dissolve the racemic mixture in anhydrous methanol to a concentration of 1.0 mg/mL.

  • Column Selection: Utilize an immobilized amylose tris(3,5-dimethylphenylcarbamate) stationary phase (e.g., Chiralpak IA, 250 x 4.6 mm, 5 µm).

  • Mobile Phase: Isocratic flow of supercritical CO₂ with 5% Methanol modifier at a flow rate of 3.0 mL/min. Backpressure maintained at 150 bar.

  • Detection (Critical Step): Because the target analyte lacks a UV-active chromophore (no aromatic rings or conjugated systems), UV detection will fail. Evaporative Light Scattering Detection (ELSD) or Mass Spectrometry (MS) must be coupled to the SFC system.

  • Fraction Collection: Collect the four distinct peaks corresponding to the isolated stereoisomers.

Self-Validating System Logic: The use of MS-based mass-to-charge ( m/z ) tracking ensures that all four isolated peaks correspond exactly to the target mass, ruling out column degradation artifacts or sample decomposition.

Protocol 2: Absolute Configuration via SCXRD (Anomalous Dispersion)

Once isolated, the absolute configuration of each enantiomer is determined directly via X-ray crystallography.

  • Crystallization: Dissolve the isolated enantiomer in a minimal amount of heptane/isopropanol. Allow slow evaporation at 4°C to yield single crystals suitable for diffraction.

  • Data Collection: Mount a single crystal on a diffractometer equipped with a Cu Kα microfocus source ( λ=1.5418 Å) operating at 100 K.

  • Structure Solution: Solve the structure using direct methods and refine using full-matrix least-squares on F2 .

  • Absolute Structure Determination: Calculate the Flack parameter ( x ).

Self-Validating System Logic: Cu Kα radiation is specifically chosen over Mo Kα because the anomalous scattering factor ( f′′ ) for the inherent bromine atom ( Z=35 ) is significantly larger at the Cu wavelength. The Flack parameter acts as an internal validation metric: an x value of 0±0.02 validates the assigned configuration, while an x value of 1±0.02 indicates the inverted model. An intermediate value (e.g., 0.5) immediately flags the crystal as a racemic twin, preventing false assignments.

Workflow Visualization

The following diagram maps the logical progression from the racemic mixture through resolution and absolute configuration assignment.

G Racemate Racemic Mixture 5-(Bromomethyl)-3,5-dimethyloctane SFC Chiral SFC Separation (ELSD / MS Detection) Racemate->SFC Supercritical CO2 Dia1 Diastereomeric Pair 1 (3R,5R) & (3S,5S) SFC->Dia1 Peak Resolution Dia2 Diastereomeric Pair 2 (3R,5S) & (3S,5R) SFC->Dia2 Peak Resolution E1 Enantiomer 1 (3R,5R) Dia1->E1 E2 Enantiomer 2 (3S,5S) Dia1->E2 E3 Enantiomer 3 (3R,5S) Dia2->E3 E4 Enantiomer 4 (3S,5R) Dia2->E4 SCXRD Absolute Configuration via SCXRD (Anomalous Dispersion of Br) E1->SCXRD E2->SCXRD E3->SCXRD E4->SCXRD

Fig 1: Stereochemical resolution workflow utilizing Chiral SFC and SCXRD for absolute configuration.

References

  • Development of New Stereoisomeric Drugs. U.S. Food and Drug Administration (FDA). May 1992.[Link]

  • Cahn–Ingold–Prelog Priority Rules. IUPAC Nomenclature of Organic Chemistry.[Link]

  • Mosher Ester Analysis for the Determination of Absolute Configuration of Stereogenic Carbinol Carbons. ResearchGate / Nature Protocols.[Link]

Exploratory

Thermodynamic stability of 5-(Bromomethyl)-3,5-dimethyloctane in organic solvents

An In-depth Technical Guide to the Thermodynamic Stability of 5-(Bromomethyl)-3,5-dimethyloctane in Organic Solvents Abstract This technical guide provides a comprehensive analysis of the thermodynamic and kinetic stabil...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Thermodynamic Stability of 5-(Bromomethyl)-3,5-dimethyloctane in Organic Solvents

Abstract

This technical guide provides a comprehensive analysis of the thermodynamic and kinetic stability of 5-(Bromomethyl)-3,5-dimethyloctane, a primary alkyl bromide with significant steric hindrance due to its substitution pattern. Targeted at researchers, scientists, and drug development professionals, this document elucidates the foundational principles governing the compound's stability. We will deconstruct its unique molecular architecture, evaluate potential degradation pathways (SN1, SN2, E1, E2) as a function of solvent properties, and provide detailed experimental and computational protocols for empirical stability assessment. The central thesis is that 5-(Bromomethyl)-3,5-dimethyloctane exhibits unusually high kinetic stability for a primary alkyl halide, a direct consequence of the extreme steric congestion around the reactive center, which severely impedes canonical substitution and elimination pathways.

Introduction: The Imperative of Stability in Drug Development

In the synthesis of complex organic molecules, such as active pharmaceutical ingredients (APIs) and their intermediates, the stability of each component is paramount. An unstable intermediate can lead to low yields, the formation of impurities, and unpredictable reaction kinetics. Alkyl halides are ubiquitous functional groups in organic synthesis, prized for their versatility in forming carbon-carbon and carbon-heteroatom bonds.[1] However, their reactivity can also be a liability. Understanding the thermodynamic stability—the inherent energy of a compound—and its kinetic stability—the rate at which it degrades—is crucial for process optimization, formulation, and ensuring the shelf-life of drug products.[2] This guide focuses on a uniquely structured alkyl halide, 5-(Bromomethyl)-3,5-dimethyloctane, to illustrate how subtle architectural features can profoundly impact chemical stability.

Molecular Architecture Analysis: A Case of Steric Isolation

The stability of 5-(Bromomethyl)-3,5-dimethyloctane is best understood by first examining its structure. While the carbon atom bonded to the bromine is primary, it is directly attached to a quaternary carbon (C5). This arrangement is known as a "neopentyl-type" system.

Caption: Structure of 5-(Bromomethyl)-3,5-dimethyloctane.

This structure has two critical implications:

  • Electronic Effects: The alkyl groups attached to the quaternary C5 atom are electron-donating via induction, which slightly polarizes the C-Br bond.[3]

  • Steric Hindrance: This is the dominating factor. The bulky alkyl groups surrounding the primary carbon create a formidable shield, severely restricting access to the electrophilic carbon atom.[4][5] This steric congestion is the primary determinant of the compound's reactivity and, by extension, its kinetic stability.

Thermodynamic Landscape: Evaluating Potential Degradation Pathways

The degradation of alkyl halides in solution typically proceeds via nucleophilic substitution (SN1, SN2) or elimination (E1, E2) reactions.[6] The thermodynamic stability of 5-(Bromomethyl)-3,5-dimethyloctane is high, but its kinetic persistence depends on the activation energies of these potential pathways.

Degradation_Pathways Substrate 5-(Bromomethyl)-3,5-dimethyloctane SN2 SN2 Pathway Substrate->SN2 SN1 SN1 Pathway Substrate->SN1 E2 E2 Pathway Substrate->E2 E1 E1 Pathway Substrate->E1 SN2_Outcome Highly Disfavored: Extreme steric hindrance prevents backside nucleophilic attack. SN2->SN2_Outcome High Ea SN1_Outcome Disfavored: Requires formation of a highly unstable primary carbocation. Rearrangement is possible but slow. SN1->SN1_Outcome High Ea E2_Outcome Impossible: No hydrogen atoms on the beta-carbon (C5). E2->E2_Outcome E1_Outcome Disfavored: Pathway is linked to SN1 and also hindered by carbocation instability. E1->E1_Outcome High Ea

Caption: Analysis of potential degradation pathways.

  • SN2 (Bimolecular Nucleophilic Substitution): This pathway requires a nucleophile to attack the carbon atom from the side opposite the leaving group (backside attack). For 5-(Bromomethyl)-3,5-dimethyloctane, the bulky groups attached to the quaternary C5 atom make this approach sterically impossible. Therefore, SN2 reactions are exceptionally slow, to the point of being non-existent under typical conditions.[5][7]

  • E2 (Bimolecular Elimination): This pathway requires a base to abstract a proton from a carbon atom adjacent (beta) to the carbon bearing the leaving group. In this molecule, the beta-carbon is the quaternary C5, which has no hydrogen atoms. Consequently, the E2 mechanism is not a viable degradation pathway.

  • SN1 (Unimolecular Nucleophilic Substitution): This pathway proceeds through a carbocation intermediate.[8] The rate-determining step is the spontaneous dissociation of the C-Br bond.[9] This would form a primary carbocation, which is highly unstable and energetically unfavorable.[10] While tertiary alkyl halides readily undergo SN1 reactions due to the stability of the resulting carbocation, primary systems do not.[1][10] It is conceivable that under harsh conditions (high temperature, strongly ionizing solvent), a carbocation could form, which would then likely undergo a rapid rearrangement (a hydride or methyl shift) to a more stable tertiary carbocation before reacting with a nucleophile. However, the initial activation energy for this process remains very high.

  • E1 (Unimolecular Elimination): This pathway shares the same rate-determining step as the SN1 reaction—the formation of a carbocation.[6] It is, therefore, subject to the same high activation energy barrier and is also highly disfavored.

The Decisive Role of the Solvent Environment

The choice of solvent has a profound impact on the rates of substitution and elimination reactions, thereby influencing the kinetic stability of the compound.[11]

Solvent Class Key Characteristics Effect on Stability of 5-(Bromomethyl)-3,5-dimethyloctane Primary Risk
Polar Protic (e.g., Water, Ethanol, Methanol)High dielectric constant; capable of hydrogen bonding.Moderate to High Stability. These solvents excel at stabilizing carbocations and leaving groups, which favors SN1/E1 pathways.[12][13] While the initial carbocation is unstable, strong solvation can slightly lower the activation energy, potentially allowing for very slow solvolysis over extended periods, likely proceeding with rearrangement.[8][9]Slow solvolysis (SN1/E1) with carbocation rearrangement.
Polar Aprotic (e.g., DMSO, DMF, Acetonitrile)High dielectric constant; cannot donate hydrogen bonds.Very High Stability. These solvents accelerate SN2 reactions by poorly solvating the anionic nucleophile, making it more reactive.[3][11] However, since the substrate is sterically immune to SN2 attack, its stability in these solvents against nucleophilic degradation is excellent.Negligible under standard conditions.
Non-Polar (e.g., Hexane, Toluene, CCl4)Low dielectric constant.Exceptional Stability. These solvents are poor at solvating charged species, whether they are reactants, transition states, or intermediates.[14] This drastically slows down all ionic reaction pathways (SN1, E1, SN2), making them the ideal choice for long-term storage or for use as unreactive media.Negligible.

A Practical Guide to Experimental Stability Assessment

To empirically determine the stability profile of 5-(Bromomethyl)-3,5-dimethyloctane, a systematic experimental approach is required. This involves subjecting the compound to relevant conditions and monitoring its concentration over time.

Experimental_Workflow A 1. Solution Preparation Prepare stock solution of the compound. Prepare solutions in selected solvents (e.g., Methanol, Acetonitrile, Hexane). B 2. Incubation Aliquot solutions into sealed vials. Incubate at controlled temperatures (e.g., 25°C, 40°C, 60°C). A->B C 3. Time-Point Sampling At specified intervals (t=0, 2, 4, 8, 24h...), remove a vial for analysis. B->C G 7. Degradant Identification (LC-MS) Analyze stressed samples to identify the mass of any degradation products, confirming the reaction pathway. B->G Stressed Sample D 4. Sample Quenching (Optional) If degradation is rapid at room temp, quench the reaction by rapid cooling or dilution in a non-reactive solvent. C->D E 5. Quantitative Analysis (HPLC) Analyze each sample by a validated stability-indicating HPLC method to determine the remaining concentration. D->E F 6. Data Analysis Plot ln(Concentration) vs. Time. Determine the degradation rate constant (k) from the slope of the line. E->F

Sources

Protocols & Analytical Methods

Method

Step-by-step synthesis protocol for 5-(Bromomethyl)-3,5-dimethyloctane

Application Note: Synthesis and Purification of Sterically Hindered Alkyl Halides Target: 5-(Bromomethyl)-3,5-dimethyloctane (CAS: 1482334-63-3) Document Type: Advanced Synthesis Protocol & Mechanistic Guide Introduction...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Synthesis and Purification of Sterically Hindered Alkyl Halides Target: 5-(Bromomethyl)-3,5-dimethyloctane (CAS: 1482334-63-3) Document Type: Advanced Synthesis Protocol & Mechanistic Guide

Introduction & Mechanistic Rationale

The synthesis of highly branched, aliphatic alkyl halides such as 5-(bromomethyl)-3,5-dimethyloctane[1] presents a unique challenge in organic synthesis and drug development. This compound features a primary bromide adjacent to a fully substituted quaternary carbon (C5), classifying it as a neopentyl-type system .

The Causality of Reagent Selection: Standard bromination techniques using hydrobromic acid (HBr) or phosphorus tribromide (PBr₃) are highly prone to failure with neopentyl systems. The extreme steric bulk at the adjacent quaternary center severely retards the standard SN​2 backside attack. Consequently, acidic conditions (like HBr) often lead to the formation of a primary carbocation that rapidly undergoes a Wagner-Meerwein rearrangement (alkyl or methyl shift) to form a more stable tertiary carbocation, yielding an undesired isomeric mixture.

To maintain structural integrity, this protocol utilizes a modified Appel Reaction (CBr₄ / PPh₃). The Appel reaction operates under mild, neutral conditions. It converts the alcohol into a highly electrophilic oxyphosphonium intermediate. The strong thermodynamic driving force of triphenylphosphine oxide (Ph₃P=O) formation compensates for the high activation energy required for the sterically hindered SN​2 displacement, ensuring high fidelity to the original carbon skeleton without rearrangement.

Experimental Workflow

G N1 Precursor Alcohol 5-(hydroxymethyl)-3,5-dimethyloctane N3 Oxyphosphonium Intermediate N1->N3 N2 Appel Reagents CBr4 / PPh3 / DCM N2->N3 N4 Sterically Hindered SN2 Displacement N3->N4 Heat Required N5 Crude Product + Ph3P=O Byproduct N4->N5 N6 Hexane Trituration & Filtration N5->N6 N7 Target Compound 5-(Bromomethyl)-3,5-dimethyloctane N6->N7

Fig 1. Mechanistic workflow and purification strategy for neopentyl-like Appel bromination.

Quantitative Data & Reagent Preparation

Table 1: Reaction Stoichiometry Note: An excess of CBr₄ and PPh₃ is utilized specifically to drive the sluggish neopentyl displacement to completion.

ReagentMW ( g/mol )EquivalentsMass/VolumeMolesRole
5-(hydroxymethyl)-3,5-dimethyloctane172.311.001.72 g10.0 mmolStarting Material
Carbon Tetrabromide (CBr₄)331.631.504.97 g15.0 mmolHalogen Source
Triphenylphosphine (PPh₃)262.291.503.93 g15.0 mmolActivating Agent
Dichloromethane (DCM)84.93N/A40.0 mLN/ASolvent

Step-by-Step Synthesis Protocol

Phase 1: Activation

  • Preparation: Flame-dry a 100 mL two-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an argon atmosphere.

  • Dissolution: Add 5-(hydroxymethyl)-3,5-dimethyloctane (1.72 g, 10.0 mmol) and carbon tetrabromide (4.97 g, 15.0 mmol) to the flask. Dissolve the mixture in anhydrous DCM (40 mL).

  • Cooling: Cool the reaction vessel to 0 °C using an ice-water bath to control the initial exothermic formation of the phosphonium species.

  • Addition: Add triphenylphosphine (3.93 g, 15.0 mmol) portion-wise over 15 minutes. Crucial Insight: Portion-wise addition prevents a runaway exotherm and minimizes the formation of dibromomethylene byproducts.

Phase 2: Displacement & Reaction 5. Warming: Remove the ice bath and allow the reaction to warm to ambient temperature (20-25 °C) over 30 minutes. 6. Reflux (Neopentyl Modification): Because neopentyl systems react slowly at room temperature, heat the reaction to a gentle reflux (approx. 40 °C) for 12–16 hours. 7. Monitoring: Monitor reaction progress via TLC (100% Hexanes, visualize with KMnO₄ stain). The starting alcohol ( Rf​≈0.2 ) should completely disappear, replaced by the highly non-polar alkyl bromide ( Rf​≈0.8 ).

Phase 3: Workup & Purification 8. Quenching: Once complete, cool the reaction to room temperature and concentrate the mixture in vacuo to approximately 10 mL. Do not evaporate to total dryness yet. 9. Trituration (Self-Validating Step): Pour the concentrated DCM solution rapidly into 100 mL of vigorously stirring, ice-cold hexanes. Causality: The target compound, 5-(bromomethyl)-3,5-dimethyloctane, is highly lipophilic and soluble in hexanes, whereas the bulk of the Ph₃P=O byproduct is insoluble and will precipitate as a dense white solid. 10. Filtration: Filter the suspension through a pad of Celite to remove the Ph₃P=O precipitate. Wash the filter cake with an additional 20 mL of cold hexanes. 11. Concentration: Concentrate the filtrate in vacuo to yield the crude product. 12. Flash Chromatography: Purify the crude residue via silica gel flash chromatography using 100% hexanes as the eluent. Collect the first major UV-inactive (but KMnO₄ active) fractions to isolate the pure 5-(bromomethyl)-3,5-dimethyloctane.

Expected Analytical Characterization

Table 2: Expected Spectral Data for 5-(Bromomethyl)-3,5-dimethyloctane

Analytical MethodExpected Signals / Observations
¹H NMR (400 MHz, CDCl₃) δ 3.35 (s, 2H, -CH₂ -Br), 1.40-1.10 (m, 12H, aliphatic CH₂ and CH ), 0.95 (s, 3H, quaternary -CH₃ ), 0.90-0.80 (m, 6H, terminal -CH₃ ). Note: The singlet at ~3.35 ppm is diagnostic for a neopentyl bromide.
¹³C NMR (100 MHz, CDCl₃) δ 45.2 (-C H₂-Br), 38.5 (quaternary C ), 30.1-22.5 (aliphatic carbons), 14.1 (terminal C H₃).
GC-MS (EI) [M]⁺ expected at m/z 234.1 and 236.1 (1:1 ratio, characteristic of a single Bromine isotope pattern).

References

  • Appel, R. (1975). Tertiary Phosphane/Tetrachloromethane, a Versatile Reagent for Chlorination, Dehydration, and P‐N Linkage. Angewandte Chemie International Edition in English, 14(12), 801-811. URL:[Link]

  • Organic Syntheses. (1988). General Procedure for the Conversion of Alcohols to Bromides using Triphenylphosphine and Carbon Tetrabromide. Org. Synth. 66, 1. URL:[Link]

Sources

Application

Application Note & Protocol: Synthesis of (3,5-Dimethyloctan-5-yl)methylmagnesium Bromide

A Comprehensive Guide for the Preparation of Sterically Hindered Grignard Reagents Abstract This document provides a detailed protocol for the synthesis of the Grignard reagent (3,5-dimethyloctan-5-yl)methylmagnesium bro...

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Author: BenchChem Technical Support Team. Date: April 2026

A Comprehensive Guide for the Preparation of Sterically Hindered Grignard Reagents

Abstract

This document provides a detailed protocol for the synthesis of the Grignard reagent (3,5-dimethyloctan-5-yl)methylmagnesium bromide from its corresponding precursor, 5-(bromomethyl)-3,5-dimethyloctane. The preparation of Grignard reagents from sterically hindered primary alkyl halides presents unique challenges, including difficult initiation and competing side reactions. This guide offers an in-depth examination of the reaction mechanism, critical parameters, and troubleshooting strategies to ensure a successful and high-yielding synthesis. It is intended for researchers, chemists, and professionals in drug development who utilize organometallic reagents in complex synthetic pathways.

Introduction: The Challenge of Steric Hindrance

Grignard reagents (R-Mg-X) are among the most powerful and versatile tools in synthetic organic chemistry, enabling the formation of new carbon-carbon bonds with a wide array of electrophiles.[1][2] Their utility stems from the reversal of polarity (umpolung) at the carbon center, transforming an electrophilic carbon in an alkyl halide into a potent nucleophile.[3]

The synthesis of Grignard reagents is typically achieved by reacting an organic halide with magnesium metal in an ethereal solvent.[4] However, the reactivity of the organic halide is highly dependent on its structure. While simple primary and secondary alkyl halides often react readily, sterically hindered substrates such as 5-(bromomethyl)-3,5-dimethyloctane—a neopentyl-type bromide—pose significant challenges. The bulky groups surrounding the reactive C-Br bond impede the approach to the magnesium surface, often leading to a sluggish or failed reaction initiation.[5][6] Furthermore, side reactions like Wurtz coupling can become more prevalent, reducing the overall yield of the desired organometallic reagent.[7]

This application note provides a robust protocol tailored to overcome these steric challenges, emphasizing magnesium activation, rigorous control of reaction conditions, and precise characterization of the final product.

Mechanism of Grignard Reagent Formation

The formation of a Grignard reagent is not a simple insertion but rather a complex process occurring on the surface of the magnesium metal. The prevailing mechanism involves a single-electron transfer (SET) from the magnesium to the alkyl halide.[8][9]

  • Single-Electron Transfer (SET): An electron is transferred from the magnesium metal surface to the antibonding orbital of the carbon-halogen bond of 5-(bromomethyl)-3,5-dimethyloctane.

  • Radical Ion Pair Formation: This transfer results in the formation of a short-lived radical anion, which rapidly fragments to form an alkyl radical and a halide anion.

  • Radical Recombination: The newly formed alkyl radical quickly recombines with a magnesium(I) species (MgX•) on the metal surface to yield the final organomagnesium compound, the Grignard reagent.

The ethereal solvent plays a critical role beyond simply dissolving the reactants. The lone pairs on the ether's oxygen atoms coordinate to the magnesium center of the Grignard reagent, forming a stable complex (the Schlenk equilibrium).[2][10] This solvation is crucial for stabilizing the reagent and preventing its aggregation, thereby maintaining its reactivity in solution.[11]

Grignard Formation Mechanism cluster_0 Magnesium Surface Mg_solid Mg(s) Radical_Anion [R-Br]•⁻ Mg⁺ R_X R-Br (Alkyl Bromide) R_X->Radical_Anion Single Electron Transfer (SET) Radical_Pair R• + Br⁻ + Mg⁺ Radical_Anion->Radical_Pair Fragmentation Grignard R-Mg-Br (Grignard Reagent) Radical_Pair->Grignard Recombination at Mg Surface

Caption: Mechanism of Grignard reagent formation.

Detailed Experimental Protocol

Safety Note: This procedure involves highly flammable solvents and pyrophoric reagents. It must be performed in a certified chemical fume hood, away from ignition sources. Appropriate personal protective equipment (PPE), including safety glasses, a flame-retardant lab coat, and nitrile gloves, must be worn at all times.[12][13] An inert gas (Argon or Nitrogen) supply and Schlenk line techniques are mandatory.

3.1. Materials and Equipment

  • Reagents:

    • Magnesium turnings (≥99.5%)

    • 5-(Bromomethyl)-3,5-dimethyloctane (≥98%)

    • Anhydrous Tetrahydrofuran (THF), <50 ppm H₂O

    • Iodine crystal

    • Argon or Nitrogen gas (high purity)

  • Equipment:

    • Three-neck round-bottom flask (appropriately sized for the reaction scale)

    • Reflux condenser

    • Pressure-equalizing dropping funnel

    • Glass stopper or septum

    • Magnetic stirrer and stir bar

    • Schlenk line or inert gas manifold

    • Heating mantle or oil bath

    • Ice-water bath

3.2. Pre-Reaction Setup

  • Glassware Preparation: All glassware must be scrupulously dried to remove adsorbed moisture, which would otherwise quench the Grignard reagent.[14][15] Disassemble, clean, and dry all glassware in an oven (120 °C) for at least 4 hours. Assemble the apparatus (three-neck flask, condenser, dropping funnel) while still hot and immediately place it under a positive pressure of inert gas. Allow the system to cool to room temperature.

  • Reagent Preparation:

    • Weigh the magnesium turnings and place them in the reaction flask under a stream of inert gas.

    • In a separate, dry flask, prepare a solution of 5-(bromomethyl)-3,5-dimethyloctane in anhydrous THF. Transfer this solution to the dropping funnel using a cannula or syringe.

3.3. Step-by-Step Procedure

  • Magnesium Activation: The passivating layer of magnesium oxide on the turnings must be disrupted to initiate the reaction.[16] Add a single, small crystal of iodine to the flask containing the magnesium turnings. The iodine serves as both a chemical activator and a visual indicator.

  • Initiation:

    • Add a small portion (~5-10%) of the alkyl bromide solution from the dropping funnel to the magnesium turnings.

    • Observe the reaction mixture. Successful initiation is marked by the disappearance of the brown iodine color, the appearance of turbidity, and gentle bubbling from the magnesium surface.[17]

    • If the reaction does not start spontaneously, gently warm the flask with a heat gun or your palm.[18] If initiation is still not observed, add one drop of 1,2-dibromoethane as a more potent activator.

  • Controlled Addition:

    • Once the reaction has initiated and is self-sustaining, begin the slow, dropwise addition of the remaining alkyl bromide solution from the dropping funnel.

    • The rate of addition should be controlled to maintain a gentle reflux of the THF solvent. The formation of the Grignard reagent is exothermic, and a rapid addition can lead to an uncontrolled, runaway reaction.[12][13]

    • Use an ice-water bath as needed to moderate the reaction temperature.

  • Reaction Completion:

    • After the addition is complete, continue to stir the grayish, cloudy solution at room temperature or with gentle heating (reflux) for an additional 1-2 hours to ensure all the magnesium has reacted.

  • Storage: The prepared Grignard reagent is sensitive to air and moisture and should be used immediately.[2] If storage is necessary, transfer the solution via cannula to a dry, inert gas-flushed storage vessel fitted with a septum. The solution can be stored under a positive pressure of argon or nitrogen for a short period.

G cluster_troubleshoot Troubleshooting A 1. Setup & Dry Assemble flame-dried glassware under inert gas (Ar/N₂). B 2. Charge Reagents Add Mg turnings and an iodine crystal to the flask. A->B C 3. Initiate Reaction Add ~10% of R-Br solution. Observe for color change & bubbling. B->C D 4. Controlled Addition Add remaining R-Br dropwise to maintain gentle reflux. C->D If successful T1 No Initiation? C->T1 E 5. Maintain & Complete Stir for 1-2 hours post-addition to ensure full conversion. D->E F 6. Titrate & Use Determine concentration and use in subsequent reaction. E->F T2 Warm gently or add 1,2-dibromoethane T1->T2

Caption: Experimental workflow for Grignard reagent preparation.

Characterization: Titration to Determine Molarity

The yield of a Grignard preparation is rarely quantitative. Therefore, it is essential to determine the precise concentration of the active Grignard reagent before its use in a subsequent reaction. Titration is a reliable method for this purpose.[2] The method of Knochel, using iodine and lithium chloride, is accurate and visually straightforward.[19]

Protocol for Titration:

  • In a flame-dried vial under inert gas, dissolve a precisely weighed amount of iodine (e.g., 100 mg) in a 0.5 M solution of anhydrous LiCl in THF (1.0 mL).

  • Cool the dark brown iodine solution to 0 °C in an ice bath.

  • Slowly add the prepared Grignard reagent solution dropwise via a 1 mL syringe.

  • The endpoint is reached when the solution undergoes a distinct color change from brown/yellow to colorless.

  • Record the volume of Grignard reagent added. Repeat the titration for accuracy.

Calculation: Molarity (mol/L) = (moles of I₂) / (Volume of Grignard reagent in L) Note: The reaction stoichiometry is 1:1 (I₂ to R-Mg-Br).

Troubleshooting and Optimization

Problem Probable Cause(s) Solution(s)
Reaction Fails to Initiate 1. Wet glassware or solvent.[7] 2. Passivated magnesium surface.[20] 3. Unreactive alkyl halide (less common with bromides).1. Re-dry all glassware and use freshly opened anhydrous solvent. 2. Crush a few magnesium turnings with a dry glass rod in situ to expose a fresh surface.[21] Add a drop of 1,2-dibromoethane.[16] 3. Consider switching to the corresponding iodide if bromide is ineffective.[5]
Low Yield of Grignard Reagent 1. Incomplete reaction. 2. Wurtz coupling (R-Br + R-MgBr → R-R).[7] 3. Introduction of moisture/air during the reaction.1. Increase the reaction time after addition is complete; gentle heating may help. 2. Ensure slow, dropwise addition of the alkyl halide to maintain its low concentration. Use a slight excess of magnesium.[22] 3. Check all seals and maintain a positive pressure of inert gas throughout.
Reaction Becomes Uncontrollably Exothermic 1. Addition of alkyl halide is too fast.[12] 2. "Induction period" followed by a sudden, rapid reaction.[4]1. Immediately stop the addition and cool the flask in an ice-water bath. Resume addition at a much slower rate once the reaction is under control. 2. Ensure initiation is confirmed before adding the bulk of the halide. Start the addition very slowly.

Summary of Critical Parameters

The success of this synthesis is highly dependent on the careful control of several key variables.

ParameterRecommendationRationale & Impact
Solvent Anhydrous THF or 2-MeTHFEthereal solvents are essential to solvate and stabilize the Grignard reagent.[10] THF is generally superior to diethyl ether for less reactive halides due to better solvation.[5] Water must be rigorously excluded.[7]
Temperature Maintain gentle reflux during additionThe reaction is exothermic. Overheating can promote side reactions like elimination or Wurtz coupling. Insufficient heat may lead to a stalled reaction.
Addition Rate Slow, dropwiseA slow addition rate keeps the concentration of the alkyl halide low, minimizing the rate of the bimolecular Wurtz coupling side reaction and allowing for safe management of the exotherm.[22]
Magnesium Activation Chemical (I₂) or MechanicalCrucial for removing the passivating MgO layer, especially for sterically hindered substrates, to expose a fresh, reactive metal surface.[16]

References

  • Formation of Grignard Reagents from Organic Halides. (n.d.). Google.
  • What are Grignard reagent preparation precautions during preparation? (2022, February 19). Quora. Retrieved from [Link]

  • Garst, J. F., & Soriaga, M. P. (1982). The mechanism of formation of Grignard reagents: trapping of free alkyl radical intermediates by reaction with tetramethylpiperidine-N-oxyl. Journal of the American Chemical Society. Retrieved from [Link]

  • Developing SOPs for Hazardous Chemical Manipulations. (n.d.). Google.
  • List three techniques used to initiate a Grignard reaction that fails to start spontaneously. (n.d.). Google.
  • Formation Of Grignard Reagent Mechanism | Organic Chemistry. (2020, July 25). YouTube. Retrieved from [Link]

  • Grignard Reagents For Addition To Aldehydes and Ketones. (2011, October 14). Master Organic Chemistry. Retrieved from [Link]

  • Grignard reagent. (n.d.). Wikipedia. Retrieved from [Link]

  • Activation of Mg Metal for Safe Formation of Grignard Reagents on Plant Scale. (2002, October 24). Organic Process Research & Development. Retrieved from [Link]

  • Grignard Reaction. (n.d.). American Chemical Society. Retrieved from [Link]

  • Comparative performance evaluation and systematic screening of solvents in a range of Grignard reactions. (2013, May 3). Green Chemistry. Retrieved from [Link]

  • Grignard Reaction. (n.d.). Google.
  • Concentration determination of methyl magnesium chloride and other Grignard reagents by potentiometric titration with in-line characterization of reaction species by FTIR spectroscopy. (2002, July 1). PubMed. Retrieved from [Link]

  • How to measure the concentration of any grignard reagent (RMgX) in situ? (2012, October 23). ResearchGate. Retrieved from [Link]

  • On the mechanism derived from kinetic solvent effects of Grignard reactions with silanes. (2003, April 24). Google.
  • for the use of hazardous materials or equipment - Laboratory Safety Standard Operating Procedure (SOP). (2018, July 16). Google.
  • Activation of Grignard reagent. (2021, August 30). Chemistry Stack Exchange. Retrieved from [Link]

  • Grignard reagent formation. (n.d.). Google.
  • Titrating Organometallic Reagents is Easier Than You Think. (2015, January 12). Chemtips. Retrieved from [Link]

  • 5.2: Practical Considerations, Procedural Changes, Safety Tips. (2020, June 11). Chemistry LibreTexts. Retrieved from [Link]

  • 3 - Organic Syntheses Procedure. (n.d.). Google. Retrieved from [Link]

  • UTSC - Chemistry Lab Grignard Reaction Experiment. (2013, January 30). YouTube. Retrieved from [Link]

  • Mechanism of Formation of Grignard Reagents. The Rate of Reaction of Cyclopentyl Bromide with Magnesium Is Transport Limited in. (n.d.). Google.
  • Grignard Reagents. (n.d.). L.S.College, Muzaffarpur. Retrieved from [Link]

  • Grignard-reagent formation in Multi-product facilities ‒ not an easy task! (n.d.). Schnyderchemsafety. Retrieved from [Link]

  • Preparation of tertiary Grignard reagents. (2022, March 23). Chemistry Stack Exchange. Retrieved from [Link]

Sources

Method

Application Notes and Protocols: Palladium-Catalyzed Cross-Coupling Reactions of 5-(Bromomethyl)-3,5-dimethyloctane

For Researchers, Scientists, and Drug Development Professionals This guide provides a detailed technical overview and actionable protocols for the palladium-catalyzed cross-coupling of 5-(bromomethyl)-3,5-dimethyloctane,...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed technical overview and actionable protocols for the palladium-catalyzed cross-coupling of 5-(bromomethyl)-3,5-dimethyloctane, a sterically hindered, secondary alkyl bromide. Given the challenges associated with sp3-hybridized electrophiles, particularly those with significant steric bulk and the potential for β-hydride elimination, this document outlines tailored strategies for successful Suzuki-Miyaura, Stille, Sonogashira, and Buchwald-Hartwig amination reactions. The protocols and discussions herein are synthesized from established principles in organometallic chemistry and recent advancements in catalyst and ligand design.

Introduction: Navigating the Challenges of sp3 Cross-Coupling

Palladium-catalyzed cross-coupling reactions are cornerstone methodologies in modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with remarkable efficiency and functional group tolerance.[1] While the coupling of sp2-hybridized partners (aryl and vinyl halides/triflates) is well-established, the use of sp3-hybridized electrophiles, such as alkyl halides, presents a distinct set of challenges.[2] The primary hurdles include:

  • Slower Oxidative Addition: The C(sp3)-Br bond is generally less reactive towards palladium(0) than its sp2 counterpart.

  • β-Hydride Elimination: Once the alkyl group is transferred to the palladium center, if a hydrogen atom is present on the β-carbon, it can be eliminated, leading to the formation of an alkene byproduct and decomposition of the catalyst.[3]

  • Steric Hindrance: Bulky alkyl groups can sterically encumber the palladium center, impeding the crucial steps of the catalytic cycle, namely oxidative addition and reductive elimination.[3][4]

The substrate of focus, 5-(bromomethyl)-3,5-dimethyloctane, is a secondary alkyl bromide with considerable steric bulk around the reactive center. Therefore, overcoming these challenges requires careful selection of the palladium source, ligand, base, and solvent system. The following sections provide detailed protocols and the scientific rationale for the cross-coupling of this substrate.

Suzuki-Miyaura Coupling: Forging C(sp3)-C(sp2) and C(sp3)-C(sp3) Bonds

The Suzuki-Miyaura reaction is a versatile method for forming carbon-carbon bonds by coupling an organoboron reagent with an organohalide.[5] For the coupling of sterically hindered secondary alkyl bromides, the choice of ligand is paramount to promote the desired reactivity and suppress side reactions.[3][4]

Rationale for Experimental Design
  • Catalyst System: A combination of a palladium(II) precatalyst like Pd(OAc)₂ and a bulky, electron-rich phosphine ligand is often employed. The ligand is crucial for stabilizing the palladium(0) active species and facilitating both oxidative addition and reductive elimination.[6] Ligands such as tricyclohexylphosphine (PCy₃) or Buchwald's biarylphosphine ligands (e.g., SPhos, XPhos) have shown success in similar systems.[7] The steric bulk of these ligands can also disfavor β-hydride elimination.[3]

  • Base: A moderately strong base is required to activate the organoboron species for transmetalation.[5] Potassium phosphate (K₃PO₄), often with a small amount of water, is a common choice as it is effective and generally well-tolerated by many functional groups.[6] For very challenging couplings, a stronger base like potassium tert-butoxide (t-BuOK) might be necessary.[4]

  • Solvent: Aprotic polar solvents like toluene, dioxane, or THF are typically used to ensure the solubility of the reactants and catalyst system.

Experimental Protocol: Suzuki-Miyaura Coupling

Reaction Scheme: R-Br + R'-B(OR)₂ --(Pd catalyst, Ligand, Base)--> R-R' where R = 5-(methyl)-3,5-dimethyloctyl and R' = Aryl, Vinyl, or Alkyl

Materials:

  • 5-(Bromomethyl)-3,5-dimethyloctane

  • Aryl-, vinyl-, or alkylboronic acid or ester

  • Palladium(II) acetate (Pd(OAc)₂)

  • Tricyclohexylphosphine (PCy₃) or SPhos

  • Potassium phosphate (K₃PO₄)

  • Anhydrous toluene

  • Degassed water

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add Pd(OAc)₂ (2 mol%), the phosphine ligand (4 mol%), the boronic acid/ester (1.5 equiv.), and K₃PO₄ (3.0 equiv.).

  • Evacuate and backfill the flask with the inert gas three times.

  • Add anhydrous toluene (to achieve a 0.1 M concentration of the alkyl bromide) and a small amount of degassed water (if using K₃PO₄).

  • Add 5-(bromomethyl)-3,5-dimethyloctane (1.0 equiv.) to the reaction mixture.

  • Heat the reaction mixture to 80-110 °C and monitor the progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the product with an organic solvent (e.g., ethyl acetate), dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Data Summary
ParameterRecommended ConditionRationale
Palladium Source Pd(OAc)₂ (1-5 mol%)Common and effective precatalyst.
Ligand PCy₃, SPhos, XPhos (2-10 mol%)Bulky, electron-rich ligands that promote oxidative addition and reductive elimination while suppressing β-hydride elimination.[6][7]
Base K₃PO₄ (2-3 equiv.)Moderately strong base, effective for transmetalation.[6]
Solvent Toluene, Dioxane, THFAprotic solvents to solubilize reactants.
Temperature 80-110 °CElevated temperatures are often required for C(sp3) coupling.
Catalytic Cycle

Suzuki_Miyaura_Coupling Pd0 Pd(0)L₂ OA Oxidative Addition Pd0->OA R-Br PdII_R R-Pd(II)L₂(Br) OA->PdII_R Transmetalation Transmetalation PdII_R->Transmetalation PdII_R_Rprime R-Pd(II)L₂(R') Transmetalation->PdII_R_Rprime RE Reductive Elimination PdII_R_Rprime->RE RE->Pd0 Regeneration Product R-R' RE->Product Boron R'B(OR)₂ + Base Boron->Transmetalation Stille_Coupling Pd0 Pd(0)L₂ OA Oxidative Addition Pd0->OA R-Br PdII_R R-Pd(II)L₂(Br) OA->PdII_R Transmetalation Transmetalation PdII_R->Transmetalation PdII_R_Rprime R-Pd(II)L₂(R') Transmetalation->PdII_R_Rprime RE Reductive Elimination PdII_R_Rprime->RE RE->Pd0 Regeneration Product R-R' RE->Product Organotin R'-SnBu₃ Organotin->Transmetalation Sonogashira_Coupling cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd0 Pd(0)L₂ OA Oxidative Addition Pd0->OA R-Br PdII_R R-Pd(II)L₂(Br) OA->PdII_R Transmetalation Transmetalation PdII_R->Transmetalation PdII_R_Alkyne R-Pd(II)L₂(C≡CR') Transmetalation->PdII_R_Alkyne RE Reductive Elimination PdII_R_Alkyne->RE RE->Pd0 Product R-C≡C-R' RE->Product CuI CuI Cu_Acetylide Cu-C≡C-R' CuI->Cu_Acetylide R'-C≡CH Alkyne R'-C≡CH + Base Alkyne->Cu_Acetylide Cu_Acetylide->Transmetalation Buchwald_Hartwig_Amination Pd0 Pd(0)L₂ OA Oxidative Addition Pd0->OA R-Br PdII_R R-Pd(II)L₂(Br) OA->PdII_R Amine_Coordination Amine Coordination PdII_R->Amine_Coordination PdII_R_Amine [R-Pd(II)L₂(HNR'₂)]⁺Br⁻ Amine_Coordination->PdII_R_Amine Deprotonation Deprotonation PdII_R_Amine->Deprotonation PdII_R_Amido R-Pd(II)L₂(NR'₂) Deprotonation->PdII_R_Amido RE Reductive Elimination PdII_R_Amido->RE RE->Pd0 Regeneration Product R-NR'₂ RE->Product Amine R'₂NH + Base Amine->Amine_Coordination

Sources

Application

Application Notes and Protocols: The Use of 5-(Bromomethyl)-3,5-dimethyloctane in the Synthesis of Novel Branched-Chain Complex Lipids

Introduction: Expanding the Lipidomic Toolbox with Novel Architectures The field of lipidomics is increasingly recognizing the profound impact of lipid structure on the biophysical properties of cell membranes and the fu...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Expanding the Lipidomic Toolbox with Novel Architectures

The field of lipidomics is increasingly recognizing the profound impact of lipid structure on the biophysical properties of cell membranes and the function of membrane-associated proteins. Nature has demonstrated a remarkable diversity in lipid architecture, particularly in extremophilic organisms such as archaea. These organisms utilize unique ether-linked lipids with branched hydrocarbon chains, which confer enhanced stability against thermal, chemical, and oxidative stress.[1][2] The synthesis of novel, non-natural lipids with controlled branching is therefore of significant interest for the development of robust drug delivery vehicles, such as liposomes, and as tools to probe the structure-function relationships of biological membranes.[3][4][]

This application note introduces 5-(Bromomethyl)-3,5-dimethyloctane, a C11 branched-chain alkylating agent, as a versatile building block for the synthesis of complex lipids, particularly novel diether and tetraether lipids mimicking archaeal structures. Its unique branched structure offers the potential to create lipids with tailored membrane fluidity, packing properties, and stability. We present here the foundational concepts, detailed synthetic protocols, and key characterization data for the incorporation of the 3,5-dimethyloctyl moiety into a glycerol backbone, paving the way for the creation of a new class of synthetic complex lipids.

Rationale for Branched-Chain Lipids

The inclusion of branched hydrocarbon chains, such as the 3,5-dimethyloctyl group, into lipid structures is predicted to have several significant effects on the resulting membranes:

  • Membrane Fluidity and Packing: The methyl branches disrupt the tight packing of adjacent lipid tails, leading to an increase in membrane fluidity and a lower phase transition temperature compared to lipids with linear chains of equivalent length.[2]

  • Enhanced Stability: The ether linkage is inherently more resistant to chemical and enzymatic hydrolysis than the ester linkage found in bacterial and eukaryotic lipids.[1] The branched structure can further enhance stability by sterically hindering oxidative attack.

  • Unique Intermolecular Interactions: The specific stereochemistry and branching pattern can lead to novel intermolecular interactions within the lipid bilayer, potentially influencing membrane protein function and domain formation.

Synthesis of the Key Building Block: 5-(Bromomethyl)-3,5-dimethyloctane

As 5-(Bromomethyl)-3,5-dimethyloctane is not a commonly available reagent, a plausible synthetic route is outlined below. The synthesis starts from commercially available materials and employs standard organic chemistry transformations.

Proposed Synthetic Workflow

cluster_0 Synthesis of 5-(Bromomethyl)-3,5-dimethyloctane 3,5-dimethyloctan-1-ol 3,5-dimethyloctan-1-ol Target_Compound 5-(Bromomethyl)-3,5-dimethyloctane 3,5-dimethyloctan-1-ol->Target_Compound Bromination PBr3 Phosphorus tribromide (PBr3) PBr3->Target_Compound

Caption: Proposed synthesis of the target bromoalkane.

A detailed protocol for the synthesis of the precursor, 3,5-dimethyloctan-1-ol, would involve standard homologation and reduction steps, which are beyond the scope of this note. The key transformation to the desired alkylating agent is the bromination of the corresponding alcohol.

Application: Synthesis of a Novel Branched-Chain Diether Phospholipid

The primary application of 5-(Bromomethyl)-3,5-dimethyloctane is in the alkylation of a glycerol backbone to form ether linkages. A common and effective method for this is the Williamson ether synthesis, where an alkoxide reacts with an alkyl halide.[6]

Overall Synthetic Scheme

cluster_1 Synthesis of a Branched-Chain Diether Lipid Solketal (R)-(-)-Solketal Intermediate_1 Protected Monoether Solketal->Intermediate_1 Alkylation (Step 1) NaH Sodium Hydride (NaH) NaH->Intermediate_1 Bromoalkane 5-(Bromomethyl)-3,5-dimethyloctane Bromoalkane->Intermediate_1 Intermediate_2 1-O-(3,5-dimethyloctyl)-sn-glycerol Intermediate_1->Intermediate_2 Deprotection (Step 2) Acid_Deprotection Acidic Hydrolysis (e.g., HCl) Acid_Deprotection->Intermediate_2 Intermediate_3 1-O-(3,5-dimethyloctyl)-2-O-palmitoyl-sn-glycerol Intermediate_2->Intermediate_3 Acylation (Step 3) Acylation Acylation (e.g., Palmitoyl Chloride) Acylation->Intermediate_3 Final_Product Target Diether Phospholipid Intermediate_3->Final_Product Headgroup Installation (Step 4) Phosphorylation Phosphorylation and Headgroup Addition Phosphorylation->Final_Product

Caption: Multi-step synthesis of a novel branched-chain phospholipid.

Detailed Experimental Protocols

Protocol 1: Synthesis of 1-O-(3,5-dimethyloctyl)-sn-glycerol

This protocol details the alkylation of (R)-(-)-Solketal and subsequent deprotection to yield the key monoether glycerol intermediate.

Materials:

ReagentCAS NumberMolecular WeightAmount (mmol)Volume/Mass
(R)-(-)-Solketal22323-82-6132.1610.01.32 g
5-(Bromomethyl)-3,5-dimethyloctaneN/A~235.2111.0~2.59 g
Sodium Hydride (60% in mineral oil)7646-69-724.0012.00.48 g
Anhydrous N,N-Dimethylformamide (DMF)68-12-273.09-50 mL
Diethyl Ether60-29-774.12-As needed
Saturated NH4Cl solution12125-02-953.49-As needed
Anhydrous MgSO47487-88-9120.37-As needed
2M Hydrochloric Acid7647-01-036.46-As needed
Methanol67-56-132.04-As needed

Procedure:

  • Reaction Setup: Under an inert atmosphere (e.g., argon or nitrogen), add anhydrous DMF (30 mL) to a flame-dried 250 mL round-bottom flask equipped with a magnetic stirrer.

  • Deprotonation: Carefully add the sodium hydride to the DMF. Stir the suspension at room temperature. Slowly add (R)-(-)-Solketal dropwise to the suspension over 15 minutes. Allow the mixture to stir for 1 hour at room temperature to ensure complete deprotonation.

  • Alkylation: Dissolve 5-(Bromomethyl)-3,5-dimethyloctane in 20 mL of anhydrous DMF and add it dropwise to the reaction mixture. Heat the reaction to 60°C and stir overnight. The use of NaH in DMF is a well-established method for the alkylation of protected glycerols.[7]

  • Quenching and Extraction: Cool the reaction to 0°C (ice bath) and slowly quench by the dropwise addition of saturated aqueous NH4Cl solution until gas evolution ceases. Transfer the mixture to a separatory funnel containing 100 mL of diethyl ether and 100 mL of water. Separate the layers and extract the aqueous layer twice more with 50 mL portions of diethyl ether.

  • Washing and Drying: Combine the organic extracts and wash with brine (2 x 50 mL). Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure to obtain the crude protected monoether.

  • Deprotection: Dissolve the crude product in a 4:1 mixture of methanol and 2M HCl (50 mL). Stir at room temperature for 4-6 hours, monitoring by TLC until the starting material is consumed.

  • Workup and Purification: Neutralize the reaction with a saturated solution of sodium bicarbonate. Remove the methanol under reduced pressure. Extract the aqueous residue with ethyl acetate (3 x 50 mL). Wash the combined organic layers with brine, dry over anhydrous MgSO4, and concentrate. Purify the resulting crude diol by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield pure 1-O-(3,5-dimethyloctyl)-sn-glycerol.

Protocol 2: Acylation and Phosphorylation to Yield Final Phospholipid

This protocol outlines the subsequent steps to build the complete phospholipid.

Procedure:

  • Acylation: The purified 1-O-(3,5-dimethyloctyl)-sn-glycerol can be acylated at the sn-2 position using a standard fatty acid chloride (e.g., palmitoyl chloride) in the presence of a base like pyridine or triethylamine in an aprotic solvent such as dichloromethane. This reaction selectively acylates the secondary alcohol.

  • Phosphorylation: The resulting 1-O-alkyl-2-acyl-glycerol is then phosphorylated at the sn-3 position. A common method involves using a phosphitylating agent followed by oxidation. For example, reaction with 2-chloro-1,3,2-dioxaphospholane followed by oxidation (e.g., with bromine or m-CPBA) and subsequent ring-opening with trimethylamine can install a phosphocholine headgroup.[7]

Characterization:

The final product and all intermediates should be characterized by standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ³¹P): To confirm the chemical structure, including the presence of the ether linkage, the branched alkyl chain, the acyl chain, and the phosphate headgroup.

  • Mass Spectrometry (MS): To verify the molecular weight of the synthesized compounds.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To identify key functional groups (e.g., absence of hydroxyl in the final product, presence of ester and phosphate groups).

Conclusion and Future Outlook

The protocols described herein provide a robust framework for the synthesis of novel complex lipids incorporating the unique 3,5-dimethyloctyl branched-chain moiety. The use of 5-(Bromomethyl)-3,5-dimethyloctane as an alkylating agent opens the door to a wide variety of new lipid structures. By modifying the acyl chain at the sn-2 position and the polar headgroup at the sn-3 position, a diverse library of lipids can be generated.

These novel lipids are expected to be valuable tools for a range of applications, from fundamental studies of membrane biophysics to the creation of advanced liposomal drug delivery systems with enhanced stability and tailored release properties. Further research will focus on the biophysical characterization of membranes composed of these lipids and their interactions with membrane proteins and encapsulated therapeutic agents.

References

  • Synthesis of ether lipids: natural compounds and analogues. Beilstein Journal of Organic Chemistry. [Link]

  • Bridging the divide: bacteria synthesizing archaeal membrane lipids. bioRxiv. [Link]

  • Structural Biology Highlights: Archaeal Lipids. PDB-101. [Link]

  • Synthesis of Alkyl-Glycerolipids Standards for Gas Chromatography Analysis: Application for Chimera and Shark Liver Oils. Marine Drugs. [Link]

  • Self-assembly and biophysical properties of archaeal lipids. Portland Press. [Link]

  • Biosynthesis of archaeal membrane ether lipids. Frontiers in Microbiology. [Link]

  • Bioactive Ether Lipids: Primordial Modulators of Cellular Signaling. MDPI. [Link]

  • Glycerolipids: Structure, Synthesis, Function and Analytical Techniques. Lipidomics. [Link]

  • Synthesis of Lipids for Development of Multifunctional Lipid-Based Drug-Carriers. PMC. [Link]

  • Lipids: chemical tools for their synthesis, modification, and analysis. RSC Publishing. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

How to prevent elimination side reactions with 5-(Bromomethyl)-3,5-dimethyloctane

Welcome to the technical support center for 5-(Bromomethyl)-3,5-dimethyloctane. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice on preventing elimination si...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for 5-(Bromomethyl)-3,5-dimethyloctane. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice on preventing elimination side reactions and optimizing nucleophilic substitution outcomes. As Senior Application Scientists, we have compiled field-proven insights and troubleshooting strategies to address the unique challenges presented by this sterically hindered primary alkyl halide.

Troubleshooting Guide: Minimizing Elimination Byproducts

This section directly addresses common issues encountered during reactions with 5-(Bromomethyl)-3,5-dimethyloctane in a question-and-answer format.

Q1: My reaction is yielding a significant amount of an alkene byproduct instead of my desired substitution product. What are the most likely causes?

A1: The formation of an alkene byproduct, such as 3,5-dimethyl-5-(vinyloctane) or related isomers, occurs through a competing E2 elimination pathway. Despite being a primary alkyl halide, the significant steric hindrance around the reaction center of 5-(Bromomethyl)-3,5-dimethyloctane makes it susceptible to elimination.[1][2] The primary factors that favor this unwanted side reaction are:

  • Use of a Strong or Bulky Base: If your "nucleophile" is also a strong base (e.g., hydroxides, alkoxides) or a sterically bulky base (e.g., potassium tert-butoxide), it will preferentially abstract a proton from a β-carbon rather than attack the sterically shielded electrophilic carbon.[3][4][5]

  • High Reaction Temperature: Elimination reactions are generally favored at higher temperatures as they have a higher activation energy and are more entropically favorable than substitution reactions.[6][7][8]

  • Inappropriate Solvent Choice: The use of polar protic solvents (e.g., ethanol, water) can solvate and deactivate the nucleophile through hydrogen bonding, reducing the rate of the desired SN2 reaction and relatively favoring the E2 pathway.[9][10]

Q2: I switched to a weaker base, but my reaction is now extremely slow, and I still observe some elimination. How can I improve the reaction rate while favoring substitution?

A2: This is a classic challenge with sterically hindered substrates. To accelerate the SN2 reaction without promoting elimination, you must optimize for nucleophilicity and reaction conditions.

  • Select a Good Nucleophile that is a Weak Base: The key is to choose a reagent that is highly nucleophilic but has low basicity. This maximizes the chances of attacking the carbon atom instead of abstracting a proton. Excellent choices include iodide (I⁻), azide (N₃⁻), cyanide (CN⁻), or thiolates (RS⁻).[6][11]

  • Use a Polar Aprotic Solvent: To enhance the reactivity of your chosen nucleophile, use a polar aprotic solvent such as DMSO, DMF, or acetone.[8][12][13] These solvents dissolve the nucleophilic salt but do not form a "solvent cage" around the anionic nucleophile, leaving it "naked" and highly reactive for the SN2 attack.[9] The reaction between bromoethane and potassium iodide, for instance, is 500 times faster in acetone than in methanol.[13]

  • Slightly Increase Reactant Concentration: Increasing the concentration of the nucleophile can, according to the second-order rate law of SN2 reactions, increase the reaction rate. However, avoid using highly concentrated solutions of strong bases, as this can favor the bimolecular elimination.[6]

Q3: Which reagents should I absolutely avoid when trying to synthesize a substitution product with 5-(Bromomethyl)-3,5-dimethyloctane?

A3: To prevent the E2 pathway from dominating, you should avoid reagents that are known to be strong and/or sterically hindered bases. The use of these will almost exclusively yield the elimination product.

  • Potassium tert-butoxide (t-BuOK)

  • Sodium tert-butoxide (t-BuONa)

  • Lithium diisopropylamide (LDA)

  • 1,8-Diazabicycloundec-7-ene (DBU)

  • 1,5-Diazabicyclo(4.3.0)non-5-ene (DBN)

The steric bulk of these bases makes it very difficult for them to approach the electrophilic carbon required for substitution, but they can easily access the more exposed β-hydrogens, leading to elimination.[3][4][14]

Frequently Asked Questions (FAQs)

Why is 5-(Bromomethyl)-3,5-dimethyloctane so prone to elimination reactions?

The susceptibility of this molecule to elimination is a direct consequence of its structure. While the bromine is attached to a primary carbon, which typically favors SN2 reactions, the adjacent carbon (the β-carbon) is heavily substituted.[15][16] This creates significant steric hindrance, which is the obstruction caused by the size of neighboring groups.[17] This bulkiness shields the electrophilic carbon, making it difficult for a nucleophile to perform the backside attack required for an SN2 reaction.[1][2] Consequently, if the attacking reagent is basic, it is kinetically easier for it to remove a more accessible proton from a β-carbon, initiating an E2 elimination.

What are the ideal conditions to maximize the yield of the SN2 substitution product?

To favor the SN2 pathway and minimize E2 elimination, a specific combination of experimental parameters is required. The following table summarizes the recommended conditions.

ParameterRecommendationRationale
Nucleophile Good nucleophile, weak base (e.g., NaI, NaCN, NaN₃, RSNa)Maximizes nucleophilic attack at the electrophilic carbon while minimizing proton abstraction.[5][6]
Base Avoid strong, bulky bases (e.g., t-BuOK, DBU)These reagents will almost exclusively yield the E2 product due to steric hindrance.[3][4]
Solvent Polar Aprotic (e.g., Acetone, DMSO, DMF, Acetonitrile)Enhances nucleophilicity by not "caging" the nucleophile in hydrogen bonds, thus increasing the SN2 rate.[9][10][12]
Temperature Low to moderate (0 °C to Room Temperature)Substitution is favored at lower temperatures. Higher temperatures provide the energy to overcome the higher activation barrier of elimination.[7][8][18]
How can I reliably determine the ratio of substitution to elimination products in my final reaction mixture?

Quantitative analysis of your product mixture is crucial for optimizing your reaction conditions. The most effective methods are:

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is the ideal technique. GC will separate the substitution product from the various alkene isomers formed during elimination. The mass spectrometer will then confirm the identity of each component by its mass-to-charge ratio and fragmentation pattern. The relative peak areas in the gas chromatogram can be used to determine the product ratio.

  • Proton NMR (¹H NMR) Spectroscopy: This can also be used for quantification. The substitution product will have characteristic peaks for protons adjacent to the new functional group. The elimination products will show distinct signals in the alkene region (typically 4.5-6.5 ppm) corresponding to the vinylic protons. By integrating these unique signals, you can calculate the molar ratio of the products.

Experimental Protocols & Data

Protocol 1: Optimized SN2 Reaction with Sodium Azide

This protocol is designed to maximize the yield of 5-(azidomethyl)-3,5-dimethyloctane while minimizing the formation of elimination byproducts.

Materials:

  • 5-(Bromomethyl)-3,5-dimethyloctane

  • Sodium azide (NaN₃)

  • Anhydrous Dimethylformamide (DMF)

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask with stir bar

  • Inert atmosphere setup (Nitrogen or Argon)

Procedure:

  • Reactant Preparation: In a flame-dried round-bottom flask under an inert atmosphere, dissolve 5-(Bromomethyl)-3,5-dimethyloctane (1.0 eq) in anhydrous DMF.

  • Nucleophile Addition: Add sodium azide (1.2 eq) to the solution. NaN₃ is a good nucleophile but a weak base, which strongly favors the SN2 pathway.[11]

  • Temperature Control: Maintain the reaction mixture at room temperature (approx. 20-25 °C). Do not heat the reaction, as this will favor elimination.[8][18]

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or GC-MS until the starting material is consumed.

  • Workup:

    • Pour the reaction mixture into a separatory funnel containing diethyl ether and water.

    • Wash the organic layer sequentially with water, saturated aqueous sodium bicarbonate, and brine.

    • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄).

    • Filter and concentrate the solution under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude product by column chromatography on silica gel to isolate the pure substitution product.

Diagrams: Visualizing Reaction Pathways

A clear understanding of the competing mechanisms is essential for troubleshooting.

SN2_vs_E2 sub 5-(Bromomethyl)- 3,5-dimethyloctane sn2_ts SN2 Transition State (Crowded) sub->sn2_ts SN2 Path (Good Nu, Weak Base) e2_ts E2 Transition State sub->e2_ts E2 Path (Strong/Bulky Base) sn2_prod Substitution Product (R-Nu) sn2_ts->sn2_prod e2_prod Elimination Product (Alkene) e2_ts->e2_prod

Caption: Competing SN2 and E2 pathways for 5-(Bromomethyl)-3,5-dimethyloctane.

decision_tree start Goal: Maximize Substitution Product q_base What is the nature of my reagent? start->q_base ans_good_nu Proceed. Select Polar Aprotic Solvent (e.g., DMSO, Acetone) q_base->ans_good_nu Good Nucleophile, Weak Base (e.g., I⁻, N₃⁻, CN⁻) ans_strong_base STOP. Reagent will cause Elimination. Choose a different nucleophile. q_base->ans_strong_base Strong or Bulky Base (e.g., t-BuO⁻, OH⁻) q_temp Select Reaction Temperature ans_good_nu->q_temp ans_low_temp Optimal for SN2. Proceed with reaction. q_temp->ans_low_temp Low Temp (0-25 °C) ans_high_temp Favors E2. Lower temperature to maximize substitution. q_temp->ans_high_temp High Temp (>50 °C)

Sources

Optimization

Technical Support Center: Optimizing SN2 Reactions for Neopentyl-Type Substrates

Welcome to the Technical Support Center. This guide is specifically engineered for researchers, synthetic chemists, and drug development professionals troubleshooting nucleophilic substitution (SN2) reactions involving 5...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is specifically engineered for researchers, synthetic chemists, and drug development professionals troubleshooting nucleophilic substitution (SN2) reactions involving 5-(Bromomethyl)-3,5-dimethyloctane .

Due to the unique steric topology of this substrate, standard SN2 protocols will yield negligible product. This guide synthesizes mechanistic causality with field-proven methodologies to help you bypass these structural limitations and optimize your reaction yields.

Part 1: Structural Analysis & Mechanistic Causality

Before troubleshooting, it is critical to understand the exact chemical environment of 5-(Bromomethyl)-3,5-dimethyloctane.

The leaving group (bromide) is attached to a primary carbon. However, the adjacent β -carbon (C5) is bonded to four other carbon atoms: C4, C6, a methyl group, and the bromomethyl group itself. This makes C5 a quaternary carbon , classifying the molecule as a neopentyl-type halide .

This structural motif dictates two absolute mechanistic rules:

  • Severe Steric Retardation: The bulky alkyl chains on the quaternary β -carbon physically block the 180∘ backside attack trajectory required for the SN2 transition state. Research demonstrates that neopentyl bromides react approximately 105 times slower than unhindered primary bromides[1]. The steric bulk raises the activation energy ( Ea​ ) of the transition state by roughly 6 kcal/mol[2].

  • Zero E2 Competition: Because the β -carbon (C5) is bonded to four carbons, it possesses zero β -hydrogens . Consequently, E2 elimination—the most common competing side-reaction when forcing SN2 conditions on hindered substrates—is mechanistically impossible.

G sub 5-(Bromomethyl)- 3,5-dimethyloctane struct1 Quaternary β-Carbon (Neopentyl System) sub->struct1 struct2 Zero β-Hydrogens at C5 sub->struct2 cons1 Severe Steric Hindrance (SN2 Rate ↓ 10⁵) struct1->cons1 cons2 E2 Elimination Impossible struct2->cons2 opt1 Use Polar Aprotic Solvents (DMSO/DMF) cons1->opt1 opt2 Use Small, Linear Nucleophiles (N3⁻, CN⁻) cons1->opt2 opt3 Elevate Temperature (>80°C) cons1->opt3 cons2->opt3 Safe to heat without E2

Logical workflow for optimizing SN2 conditions in neopentyl-type substrates.

Part 2: Troubleshooting FAQs

Q1: Why is my reaction yielding almost no product at room temperature, even with a strong nucleophile?

A: You are encountering the neopentyl steric penalty. Even branching just one carbon away from the reacting center severely hinders nucleophilic displacement[3]. At room temperature, the kinetic energy of the system is insufficient to overcome the ~6 kcal/mol higher activation barrier caused by the quaternary C5 center. Solution: You must apply significant heat (80°C–120°C). Because E2 elimination is impossible (no β -hydrogens), you can safely heat the reaction without degrading your yield into alkene byproducts.

Q2: I tried heating the reaction in ethanol, but I got a complex mixture of rearranged products. What happened?

A: By heating a neopentyl halide in a polar protic solvent like ethanol, you inadvertently shifted the mechanism from SN2 to SN1. Protic solvents stabilize leaving groups and intermediates via hydrogen bonding, promoting ionization. When the bromide leaves, it forms a highly unstable primary carbocation, which immediately undergoes a 1,2-alkyl or hydride shift to form a stable tertiary carbocation at C5, leading to rearranged substitution and elimination products. Solution: Strictly avoid protic solvents.

Q3: How do I maximize the nucleophile's energy to force the SN2 pathway?

A: Switch to a polar aprotic solvent such as DMSO, DMF, or Acetonitrile. Polar aprotic solvents dissolve the nucleophile's counter-ion but do not form hydrogen-bond "cages" around the anionic nucleophile[4]. This leaves the nucleophile "naked" and significantly more reactive, effectively lowering the activation barrier for the backside attack.

Q4: Does the choice of nucleophile matter for this specific substrate?

A: Yes, geometry is critical. Bulky nucleophiles (like tert-butoxide or triphenylphosphine) will fail entirely. You must select small, linear, or highly polarizable nucleophiles. Azide ( N3−​ ), Cyanide ( CN− ), and Thiolates ( RS− ) are ideal candidates for neopentyl systems.

Part 3: Quantitative Data & Optimization Metrics

To easily compare the parameters required for this substrate against a standard primary halide, refer to the matrix below:

Reaction VariableStandard Primary Halide (e.g., 1-Bromooctane)Target Substrate (5-(Bromomethyl)-3,5-dimethyloctane)Recommended Optimization Strategy
Relative SN2 Rate 1.0 ∼0.00001 Add catalytic NaI (Nucleophilic Catalysis).
Solvent Preference Protic or AproticStrictly Polar Aprotic Use anhydrous DMSO or DMF.
Temperature 20°C – 40°C80°C – 120°CHeat vigorously; E2 is impossible.
Nucleophile Geometry FlexibleStrictly Small/Linear Use N3−​ , CN− , or I− .
Competing Pathways E2 (if strong base used)SN1 / RearrangementAvoid acidic/protic conditions to prevent ionization.

Part 4: Self-Validating Experimental Protocol

To successfully substitute the bromide on 5-(Bromomethyl)-3,5-dimethyloctane, we recommend a Catalytic Iodide-Assisted SN2 Displacement .

Iodide is a better nucleophile than bromide and a better leaving group. By adding catalytic Sodium Iodide (NaI), you create a self-validating cycle: the iodide temporarily displaces the bromide (Finkelstein-type activation), creating a highly reactive neopentyl iodide intermediate in-situ, which is then rapidly consumed by your primary nucleophile (e.g., Sodium Azide).

Step-by-Step Methodology: Azidation via Nucleophilic Catalysis

Reagents Required:

  • Substrate: 5-(Bromomethyl)-3,5-dimethyloctane (1.0 eq)

  • Nucleophile: Sodium Azide ( NaN3​ ) (3.0 eq) - Excess drives the equilibrium.

  • Catalyst: Sodium Iodide (NaI) (0.2 eq)

  • Solvent: Anhydrous Dimethyl Sulfoxide (DMSO)

Workflow:

  • Preparation: Flame-dry a round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert Argon atmosphere.

  • Solvent & Salt Loading: Add anhydrous DMSO (10 mL per mmol of substrate) to the flask. Add NaN3​ (3.0 eq) and NaI (0.2 eq). Stir at room temperature for 15 minutes to ensure partial dissolution of the salts.

  • Substrate Addition: Introduce 5-(Bromomethyl)-3,5-dimethyloctane (1.0 eq) via syringe.

  • Thermal Activation: Heat the reaction mixture to 100°C using an oil bath. Causality note: The high temperature provides the kinetic energy required to overcome the neopentyl steric barrier. The lack of β -hydrogens ensures no E2 degradation occurs at this temperature.

  • Monitoring: Monitor the reaction via GC-MS or TLC. Due to the steric hindrance, expect a prolonged reaction time (24 to 48 hours). The in-situ generation of the neopentyl iodide intermediate will continuously drive the formation of the neopentyl azide.

  • Quenching & Workup: Once the starting material is consumed, cool the flask to room temperature. Quench the reaction by pouring it into ice-cold distilled water (DMSO is highly water-soluble).

  • Extraction: Extract the aqueous layer 3x with Diethyl Ether or Hexanes. Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure.

Workflow step1 1. Mix NaN₃, NaI in Anhydrous DMSO step2 2. Add Neopentyl Substrate step1->step2 step3 3. Heat to 100°C (24-48 hrs) step2->step3 step4 4. Aqueous Quench & Ether Extraction step3->step4 cat NaI Catalyst Cycle: Br⁻ → I⁻ → N₃⁻ step3->cat

Experimental workflow for catalytic iodide-assisted SN2 displacement.

References

  • Kinetics of Nucleophilic Substitution of Compounds Containing Multiple Leaving Groups Bound to a Neopentyl Skeleton ACS Omega[Link]

  • Steric Retardation of SN2 Reactions in the Gas Phase and Solution The Journal of Physical Chemistry A (ACS Publications)[Link]

  • 11.3: Characteristics of the SN2 Reaction (Steric Effects & Solvent Influence) Chemistry LibreTexts[Link]

  • Influence of the solvent in an SN2 reaction Chemistry LibreTexts[Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting Low Conversion Rates in 5-(Bromomethyl)-3,5-dimethyloctane Alkylation

Welcome to the technical support center for the alkylation of 5-(Bromomethyl)-3,5-dimethyloctane. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of thi...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the alkylation of 5-(Bromomethyl)-3,5-dimethyloctane. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this specific alkylation reaction. Here, you will find in-depth troubleshooting advice and frequently asked questions to help you overcome common challenges and optimize your experimental outcomes.

I. Troubleshooting Guide: Diagnosing and Resolving Low Conversion Rates

Low conversion is a frequent hurdle in organic synthesis. This section provides a structured approach to identifying and addressing the root causes of poor yields in your alkylation reaction.

Question 1: My reaction shows very low or no conversion of the starting material. What are the most likely causes and how can I fix this?

Answer:

Low to no conversion in the alkylation of 5-(Bromomethyl)-3,5-dimethyloctane can stem from several factors, primarily related to steric hindrance, reagent quality, and reaction conditions.

Potential Cause 1: Steric Hindrance

The electrophile, 5-(Bromomethyl)-3,5-dimethyloctane, is a sterically hindered primary alkyl halide. The bulky groups surrounding the reactive carbon center can significantly slow down the rate of an S(N)2 reaction.[1][2][3] Your nucleophile may have difficulty accessing the electrophilic carbon.

  • Solution:

    • Increase Reaction Time and/or Temperature: Given the steric hindrance, the reaction may require more energy and time to proceed.[4] Cautiously increase the reaction temperature in increments and monitor the progress by TLC or GC. Prolonging the reaction time can also lead to higher conversion.

    • Select a Less Hindered Nucleophile: If your protocol allows, consider using a smaller, less sterically demanding nucleophile.

    • Optimize Solvent Choice: The solvent plays a critical role in S(N)2 reactions.[5][6] Polar aprotic solvents like DMF, DMSO, or acetonitrile are generally preferred as they solvate the cation of the nucleophile's salt but not the anion, leaving the nucleophile more reactive.[1]

Potential Cause 2: Inactive or Inappropriate Base/Nucleophile

If your reaction involves the deprotonation of a pronucleophile, the choice and handling of the base are critical.

  • Solution:

    • Verify Base Strength: Ensure the base is strong enough to fully deprotonate your nucleophile precursor.[7] For example, if you are alkylating an enolate, a strong, non-nucleophilic base like Lithium Diisopropylamide (LDA) is often necessary for complete enolate formation.[7][8]

    • Ensure Anhydrous Conditions: Many strong bases, such as NaH or LDA, are highly sensitive to moisture.[9] Ensure all glassware is oven-dried and reactants and solvents are anhydrous. Water can quench the base and inhibit the reaction.

    • Freshly Prepare or Titrate Reagents: Solutions of strong bases like n-butyllithium (used to prepare LDA) can degrade over time. It is best to use freshly prepared solutions or titrate older ones to determine their exact concentration.

Potential Cause 3: Poor Reagent Quality

Impurities in your starting materials can interfere with the reaction.

  • Solution:

    • Purify Starting Materials: Purify the 5-(Bromomethyl)-3,5-dimethyloctane and your nucleophile prior to the reaction. Techniques like distillation or column chromatography can remove inhibiting impurities.

    • Check for Degradation: Alkyl bromides can degrade over time. It is advisable to use a fresh bottle or verify the purity of your existing stock.

Question 2: I am observing the formation of significant side products. What are they and how can I minimize them?

Answer:

Side product formation is a common issue, especially with sterically hindered substrates. The most likely side reactions are elimination (E2) and, in some cases, reaction with the solvent.

Potential Cause 1: Elimination (E2) Reaction

The use of a strong, sterically hindered base can favor the E2 elimination pathway, where the base removes a proton from the carbon adjacent to the one bearing the bromine, leading to the formation of an alkene. Tertiary halides are particularly prone to elimination, but it can also be a competitive pathway for hindered primary halides.[8]

  • Solution:

    • Use a Less Hindered, More Nucleophilic Base: If your base is also your nucleophile (e.g., an alkoxide), consider switching to a less sterically bulky one.

    • Lower the Reaction Temperature: Elimination reactions often have a higher activation energy than substitution reactions. Running the reaction at a lower temperature can favor the S(_N)2 pathway.[4]

    • Choose a Non-Basic Nucleophile: If possible, use a neutral or weakly basic nucleophile to minimize the likelihood of elimination.

Potential Cause 2: Polyalkylation

If your nucleophile has multiple reactive sites or if the product of the initial alkylation is more reactive than the starting material, polyalkylation can occur.[4][9]

  • Solution:

    • Use an Excess of the Nucleophile: Using a large excess of the nucleophile can statistically favor the mono-alkylation product.

    • Slow Addition of the Electrophile: Adding the 5-(Bromomethyl)-3,5-dimethyloctane slowly to the reaction mixture can help to maintain a low concentration of the electrophile, reducing the chance of a second alkylation event.[7]

II. Frequently Asked Questions (FAQs)

This section addresses broader questions about the alkylation of 5-(Bromomethyl)-3,5-dimethyloctane to provide a deeper understanding of the reaction.

Question 3: What are the optimal reaction conditions for alkylating with 5-(Bromomethyl)-3,5-dimethyloctane?

Answer:

The optimal conditions will depend on the specific nucleophile you are using. However, some general guidelines can be provided.

ParameterRecommendationRationale
Solvent Polar Aprotic (e.g., THF, DMF, Acetonitrile)These solvents favor S(_N)2 reactions by effectively solvating the counter-ion of the nucleophile without strongly solvating the nucleophile itself, thus increasing its reactivity.[5][6]
Temperature Varies (start at room temp, may require heating)Due to the steric hindrance of the electrophile, elevated temperatures may be necessary to achieve a reasonable reaction rate.[5] However, higher temperatures can also promote side reactions like elimination.[4] Careful optimization is key.
Base (if applicable) Strong, non-nucleophilic (e.g., NaH, LDA)For deprotonating pronucleophiles, a strong base is needed to ensure complete formation of the reactive nucleophile.[7][8]
Concentration ModerateWhile higher concentrations can increase the reaction rate, they can also lead to a higher incidence of side reactions.[10]
Question 4: How can I effectively monitor the progress of my reaction?

Answer:

Regular monitoring is crucial for determining the optimal reaction time and preventing the formation of degradation products.

  • Thin-Layer Chromatography (TLC): TLC is a quick and effective way to qualitatively track the consumption of your starting materials and the formation of your product. Co-spotting your reaction mixture with your starting materials is essential for accurate interpretation.

  • Gas Chromatography (GC) or Liquid Chromatography-Mass Spectrometry (LC-MS): For more quantitative analysis, GC or LC-MS can be used to determine the relative amounts of starting material, product, and any side products over time. This data is invaluable for optimizing reaction conditions.[11]

III. Experimental Protocols

Protocol 1: General Procedure for a Test Alkylation Reaction

This protocol provides a starting point for optimizing your alkylation.

  • Preparation: Under an inert atmosphere (e.g., nitrogen or argon), add your chosen anhydrous polar aprotic solvent to a flame-dried round-bottom flask equipped with a magnetic stir bar.

  • Nucleophile Generation (if applicable): If using a pronucleophile, add it to the solvent. Cool the mixture to the appropriate temperature (e.g., 0 °C for NaH, -78 °C for LDA formation) and slowly add the strong base.[7] Allow the mixture to stir for the recommended time to ensure complete formation of the nucleophile.

  • Alkylation: Slowly add a solution of 5-(Bromomethyl)-3,5-dimethyloctane in the same anhydrous solvent to the nucleophile solution.

  • Reaction Monitoring: Allow the reaction to warm to the desired temperature and monitor its progress using TLC or GC at regular intervals.

  • Work-up: Once the reaction is complete, quench the reaction mixture appropriately (e.g., with a saturated aqueous solution of ammonium chloride for organometallic reagents or water for other bases).

  • Purification: Extract the aqueous layer with an appropriate organic solvent. Combine the organic layers, dry them over an anhydrous salt (e.g., Na(_2)SO(_4)), filter, and concentrate the solvent under reduced pressure. Purify the crude product by column chromatography.

IV. Visualizing the Troubleshooting Process

The following diagram illustrates a logical workflow for troubleshooting low conversion rates in your alkylation reaction.

Troubleshooting_Alkylation cluster_start Start cluster_checks Initial Checks cluster_optimization Reaction Optimization cluster_side_reactions Addressing Side Reactions cluster_end Outcome Start Low Conversion Observed Reagent_Quality Check Reagent Purity & Activity Start->Reagent_Quality Anhydrous_Conditions Verify Anhydrous Conditions Start->Anhydrous_Conditions Increase_Temp_Time Increase Temperature / Time Reagent_Quality->Increase_Temp_Time Anhydrous_Conditions->Increase_Temp_Time Change_Solvent Change to Polar Aprotic Solvent Increase_Temp_Time->Change_Solvent Optimize_Base Optimize Base/Nucleophile Change_Solvent->Optimize_Base Check_Elimination Evidence of Elimination? Optimize_Base->Check_Elimination Lower_Temp Lower Reaction Temperature Check_Elimination->Lower_Temp Yes Success Improved Conversion Check_Elimination->Success No Less_Hindered_Base Use Less Hindered Base Lower_Temp->Less_Hindered_Base Less_Hindered_Base->Success

Sources

Optimization

Technical Support Center: Overcoming Steric Hindrance in 5-(Bromomethyl)-3,5-dimethyloctane Reactions

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals and synthetic chemists who hit a brick wall when working with highly branched alkyl hal...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals and synthetic chemists who hit a brick wall when working with highly branched alkyl halides.

5-(Bromomethyl)-3,5-dimethyloctane features a primary electrophilic carbon attached to a fully substituted, quaternary beta-carbon (C5). This specific architectural motif creates a neopentyl-like steric environment . While primary bromides are typically excellent substrates for nucleophilic substitution, the immense steric bulk of the adjacent quaternary center physically blocks the trajectory required for standard reactions, reducing reaction rates by up to 100,000-fold compared to unhindered linear chains[1],[2].

This guide provides field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to help you bypass these steric limitations.

Diagnostic Overview & Mechanistic Logic

To successfully functionalize 5-(Bromomethyl)-3,5-dimethyloctane, we must first understand why standard approaches fail. The diagram below illustrates the mechanistic divergence caused by the beta-quaternary carbon.

MechanisticLogic Substrate 5-(Bromomethyl)-3,5-dimethyloctane (Neopentyl-like Bromide) SN2 Standard SN2 Pathway Substrate->SN2 SN1 SN1 Pathway (Ag+ promoted) Substrate->SN1 Radical Radical / Ni-Catalyzed Substrate->Radical Block Blocked by β-Quaternary Steric Bulk SN2->Block Rearrange 1,2-Alkyl Shift to 3° Carbocation SN1->Rearrange Success Successful Direct Substitution/Coupling Radical->Success

Mechanistic pathways for neopentyl-like halides illustrating steric blocks and viable alternatives.

Frequently Asked Questions (Troubleshooting)

Q1: I am using a strong nucleophile (e.g., sodium methoxide) in a polar aprotic solvent (DMSO) at 80°C, but I recover 100% starting material. Why? A1: You are encountering the classic neopentyl steric block. In an SN2 reaction, the nucleophile must approach the electrophilic carbon exactly 180 degrees opposite to the leaving group (backside attack)[3]. In 5-(Bromomethyl)-3,5-dimethyloctane, the bulky alkyl chains on the C5 beta-carbon act as a physical shield, completely blocking this trajectory[2]. Recommendation: Standard SN2 will not work. You must either use extremely small, linear nucleophiles (like azide, N3⁻) under high-pressure/high-temperature conditions, or abandon the SN2 paradigm entirely[1].

Q2: I tried adding Silver Nitrate (AgNO₃) to force an SN1 mechanism, but my NMR shows a completely different carbon skeleton. What happened? A2: Silver salts effectively abstract the bromide to form a primary carbocation. However, primary carbocations are thermodynamically unstable. Because the adjacent C5 is a quaternary center, a rapid 1,2-alkyl shift occurs instantly to form a much more stable tertiary carbocation at C5. The nucleophile then attacks this tertiary center, yielding a structurally rearranged product. Recommendation: Avoid carbocation intermediates if structural fidelity is required.

Q3: How can I successfully form a C-C bond at the bromomethyl position without rearrangement? A3: The most reliable method for C-C bond formation on neopentyl-like systems is Nickel-Catalyzed Cross-Electrophile Reductive Coupling . Recent advancements have identified specific ligands (e.g., 5-cyanoimidazole) that allow nickel complexes to insert into sterically hindered C-Br bonds via a radical intermediate. Radicals are highly tolerant of steric hindrance, completely bypassing the SN2 steric restrictions and SN1 rearrangement issues[4],[5].

Quantitative Data Comparison

The table below summarizes the expected outcomes when subjecting 5-(Bromomethyl)-3,5-dimethyloctane to various reaction environments.

Reaction PathwayReagents & ConditionsPrimary MechanismExpected YieldStructural Fidelity
Standard Substitution NaOMe, DMF, 80°CSN2< 5%High (if any product forms)
Ag-Promoted Solvolysis AgNO3, MeOH, 60°CSN160 - 70%Low (1,2-alkyl shift occurs)
Radical Reduction Bu3SnH, AIBN, 80°CRadical85 - 95%High (No rearrangement)
Cross-Electrophile Coupling NiCl2(dme), Ligand, Zn, 60°CRadical / Organometallic75 - 85%High (Direct C-C formation)

Experimental Protocols

Protocol A: Nickel-Catalyzed Cross-Electrophile Coupling

This protocol utilizes a radical-rebound mechanism to achieve C-C coupling, avoiding the steric penalties of two-electron SN2 pathways[4].

Causality & Self-Validation System:

  • Causality: Zinc dust acts as a terminal reductant, continuously regenerating the active Ni(0) species from the Ni(II) precatalyst. The 5-cyanoimidazole ligand tunes the electronics of the nickel center to facilitate single-electron transfer (SET) to the hindered bromide[5].

  • Self-Validation Checkpoint: Upon adding Zinc to the Ni(II) solution, the mixture must transition from a pale green to a deep reddish-brown color. If the solution remains green, the zinc is passivated (oxidized), the catalytic cycle has not initiated, and the reaction will fail.

Step-by-Step Methodology:

  • Preparation: In an argon-filled glovebox, charge an oven-dried 20 mL vial with NiCl2(dme) (10 mol%), 5-cyanoimidazole ligand (15 mol%), and freshly activated zinc dust (2.0 equiv).

  • Solvation: Add 5.0 mL of rigorously anhydrous DMF. Stir at room temperature for 15 minutes until the color shifts to deep reddish-brown (Validation Checkpoint).

  • Substrate Addition: Add 5-(Bromomethyl)-3,5-dimethyloctane (1.0 equiv) and the target aryl bromide (1.5 equiv) via microsyringe.

  • Reaction: Seal the vial with a Teflon-lined cap, remove it from the glovebox, and stir vigorously at 60°C for 24 hours.

  • Workup: Cool to room temperature. Quench carefully with 1M HCl (to dissolve excess zinc) and extract with Ethyl Acetate (3 x 10 mL). Wash the combined organics with brine, dry over Na2SO4, and concentrate for column chromatography.

NiWorkflow Prep 1. Preparation Glovebox Setup Anhydrous DMF Activate 2. Activation NiCl2 + Ligand Zn Reductant Prep->Activate React 3. Coupling 60°C, 24 hrs Radical Insertion Activate->React Purify 4. Isolation HCl Quench Chromatography React->Purify

Step-by-step workflow for the Nickel-catalyzed cross-electrophile reductive coupling.

Protocol B: Umpolung Activation via Grignard Formation

Converting the hindered electrophile into a nucleophile (Grignard reagent) allows it to react with unhindered electrophiles[1].

Causality & Self-Validation System:

  • Causality: Neopentyl bromides are notoriously sluggish to initiate on magnesium surfaces due to their bulk. Mechanical crushing of the Mg turnings exposes a pristine, unoxidized metal lattice, drastically lowering the activation energy required for insertion[1].

  • Self-Validation Checkpoint: The fading of the purple iodine color to a cloudy gray/brown, accompanied by a localized exotherm (solvent bubbling directly at the metal surface), confirms the successful insertion of magnesium into the C-Br bond.

Step-by-Step Methodology:

  • Magnesium Activation: To a flame-dried Schlenk flask under N2, add Mg turnings (1.5 equiv). Vigorously crush the turnings with a heavy glass stir rod. Add a single crystal of Iodine and 2 mL of anhydrous THF.

  • Initiation: Add 10% of the total volume of 5-(Bromomethyl)-3,5-dimethyloctane. Heat gently with a heat gun until the iodine color completely fades and localized boiling is observed (Validation Checkpoint).

  • Sustained Reaction: Dilute the remaining bromide in 5 mL of THF and add it dropwise over 1 hour, maintaining a gentle, self-sustaining reflux.

  • Completion: Stir for an additional 2 hours at room temperature to ensure complete conversion before adding your target electrophile.

References

  • [4] Nickel-Catalyzed Cross-Electrophile Reductive Couplings of Neopentyl Bromides with Aryl Bromides - Organic Chemistry Portal. organic-chemistry.org. 4

  • [5] Nickel-Catalyzed Cross-Electrophile Reductive Couplings of Neopentyl Bromides with Aryl Bromides | The Journal of Organic Chemistry - ACS Publications. acs.org. 5

  • [1] Technical Support Center: Overcoming Steric Hindrance in Reactions with 1-Bromo-4-ethoxy-2,2-dimethylbutane - Benchchem. benchchem.com. 1

  • [3] 11.3: Characteristics of the SN2 Reaction - Chemistry LibreTexts. libretexts.org. 3

  • [2] The Most Annoying Exceptions in Org 1 (Part 2) - Master Organic Chemistry. masterorganicchemistry.com. 2

Sources

Troubleshooting

Column chromatography purification techniques to remove unreacted 5-(Bromomethyl)-3,5-dimethyloctane

Welcome to the technical support center for the purification of 5-(Bromomethyl)-3,3-dimethyloctane. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical so...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the purification of 5-(Bromomethyl)-3,3-dimethyloctane. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions for challenges encountered during the column chromatography purification of this non-polar alkyl halide. The following FAQs and troubleshooting guides are structured to address specific issues and explain the underlying scientific principles for effective problem-solving.

Frequently Asked Questions (FAQs)

Q1: What is the most suitable stationary phase for the purification of the non-polar compound 5-(Bromomethyl)-3,3-dimethyloctane?

A1: For a non-polar compound like 5-(Bromomethyl)-3,3-dimethyloctane, the standard choice for the stationary phase is silica gel (SiO₂) .[1][2] Silica gel is a highly polar adsorbent due to the presence of surface silanol (Si-OH) groups. In normal-phase chromatography, where a polar stationary phase is paired with a non-polar mobile phase, non-polar compounds like your target molecule will have weak interactions with the silica gel and elute relatively quickly.[3] This allows for effective separation from more polar impurities.

For extremely non-polar compounds that are difficult to separate on standard silica, alumina (Al₂O₃) can be an alternative.[1][4][2] Alumina is also a polar adsorbent and is available in acidic, neutral, or basic forms, which can be advantageous if your compound is sensitive to the slightly acidic nature of silica gel.

Q2: How do I select an appropriate mobile phase (eluent) for my purification?

A2: The key is to find a solvent system that provides good separation between your desired product and the unreacted starting material or other impurities. This is best determined by running preliminary Thin Layer Chromatography (TLC) experiments.[3][5][6]

For a non-polar compound, you will start with a non-polar solvent and gradually increase the polarity. Common starting solvent systems include:

  • Hexane or Petroleum Ether: These are very non-polar solvents and are often used as the primary component of the mobile phase.

  • Hexane/Ethyl Acetate Mixtures: A common and versatile system is a mixture of hexane and ethyl acetate.[1] You can start with a low percentage of ethyl acetate (e.g., 1-5%) and gradually increase it to find the optimal separation.

  • Hexane/Dichloromethane Mixtures: Dichloromethane is more polar than hexane and can be used to increase the eluting power of the mobile phase.

The ideal solvent system for column chromatography is one that gives your target compound an Rf value between 0.2 and 0.4 on a TLC plate.[5][7][8] This Rf range typically ensures that the compound does not elute too quickly (in the solvent front) or too slowly (requiring excessive solvent).

Q3: My product and the unreacted starting material are co-eluting. What should I do?

A3: Co-elution is a common challenge, especially when the polarity of the product and starting material are very similar.[9][10] Here are several strategies to address this:

  • Optimize the Mobile Phase:

    • Decrease Polarity: If your compounds are eluting too quickly, reduce the percentage of the polar solvent in your mobile phase.[10] This will increase the interaction with the stationary phase and improve separation.

    • Try a Different Solvent System: Sometimes, changing one of the solvents in your mixture can alter the selectivity of the separation. For example, if you are using a hexane/ethyl acetate system, try a hexane/dichloromethane or a hexane/diethyl ether system.

  • Change the Stationary Phase: If optimizing the mobile phase is unsuccessful, consider an alternative stationary phase. For non-polar compounds, options are more limited, but sometimes switching from silica gel to alumina (or vice versa) can provide the necessary difference in selectivity.

  • Consider Reversed-Phase Chromatography: If normal-phase chromatography fails to provide a good separation, reversed-phase chromatography is an excellent alternative.[7] In this technique, a non-polar stationary phase (like C18-modified silica) is used with a polar mobile phase (e.g., mixtures of water with methanol or acetonitrile).[11][12] Non-polar compounds will have a stronger affinity for the stationary phase and elute later, which can provide a different separation profile.

Q4: My compound appears to be degrading on the column. How can I prevent this?

A4: Alkyl halides can sometimes be sensitive to the acidic nature of silica gel, leading to degradation.[8] Here are some troubleshooting steps:

  • Deactivate the Silica Gel: You can reduce the acidity of the silica gel by treating it with a base. A common method is to prepare a slurry of the silica gel in the mobile phase and add a small amount of a non-nucleophilic base like triethylamine (e.g., 0.1-1% by volume).

  • Switch to Alumina: Neutral or basic alumina can be a good alternative to silica gel for acid-sensitive compounds.

  • Run the Column Quickly: Minimizing the time your compound spends on the column can reduce the extent of degradation. This can be achieved by using a slightly more polar mobile phase or by applying pressure to increase the flow rate (flash chromatography).[13][14]

Troubleshooting Guide

This section provides a more detailed, step-by-step approach to resolving common issues encountered during the column chromatography purification of 5-(Bromomethyl)-3,3-dimethyloctane.

Issue 1: Poor Separation - Bands are Overlapping or Smeared
Possible Cause Diagnostic Check Solution
Inappropriate Solvent System Run a TLC with the current eluent. Are the Rf values of the spots too high (>0.7) or too low (<0.1)? Is there a clear separation between the spots?Optimize the mobile phase. If Rf values are too high, decrease the polarity of the eluent. If they are too low, increase the polarity. Aim for an Rf of 0.2-0.4 for the target compound and a clear separation from impurities.[5][7][8]
Column Overloading Is the band of your loaded sample wider than 5-10% of the column height? Did you use a large volume of solvent to load your sample?Reduce the amount of crude material. A general rule of thumb is to use a silica gel to crude product ratio of 30:1 to 100:1 (w/w).[15] Dissolve your sample in the minimum amount of solvent for loading.[16][17]
Poorly Packed Column Are there cracks, bubbles, or channels visible in the silica bed? Are the bands running unevenly down the column?Repack the column carefully. Ensure the silica gel is packed as a uniform slurry to avoid air bubbles and channels.[4][13] Gently tap the column during packing to ensure an even bed.
Sample Insolubility Is your compound sparingly soluble in the eluent, leading to precipitation at the top of the column?Choose a solvent system in which your compound is more soluble. [15] You can also try a "dry loading" technique where the sample is pre-adsorbed onto a small amount of silica gel before being added to the column.
Issue 2: Product is Not Eluting from the Column
Possible Cause Diagnostic Check Solution
Eluent is Not Polar Enough On a TLC plate, does your compound remain at the baseline with the current eluent?Gradually increase the polarity of the mobile phase. This can be done by increasing the percentage of the more polar solvent in your mixture (e.g., increasing the ethyl acetate to hexane ratio).[15] This is known as a gradient elution.
Compound Decomposition Is it possible your compound is unstable on silica gel?Test for stability. Spot your compound on a TLC plate, let it sit for an hour, and then develop it. If you see new spots or streaking, your compound may be decomposing. Consider deactivating the silica gel or switching to alumina.[8]
Issue 3: Product Elutes Too Quickly (in the Solvent Front)
Possible Cause Diagnostic Check Solution
Eluent is Too Polar Does your compound have a high Rf value (>0.8) on a TLC plate with the current eluent?Decrease the polarity of the mobile phase. Reduce the percentage of the more polar solvent in your mixture.[15]
Experimental Workflow: Developing a Purification Protocol

PurificationWorkflow cluster_prep Preparation cluster_purification Purification cluster_analysis Analysis TLC 1. TLC Analysis (Hexane/Ethyl Acetate) Solvent_System 2. Select Solvent System (Rf of product ~0.3) TLC->Solvent_System Optimize Separation Column_Prep 3. Prepare Column (Silica Gel Slurry) Solvent_System->Column_Prep Load_Sample 4. Load Sample (Minimal Solvent) Column_Prep->Load_Sample Elute 5. Elute with Solvent System (Gravity or Flash) Load_Sample->Elute Collect 6. Collect Fractions Elute->Collect Analyze_Fractions 7. Analyze Fractions by TLC Collect->Analyze_Fractions Combine 8. Combine Pure Fractions Analyze_Fractions->Combine Identify Product Evaporate 9. Evaporate Solvent Combine->Evaporate

Caption: A typical workflow for column chromatography purification.

Troubleshooting Logic Diagram

Troubleshooting cluster_separation Poor Separation cluster_elution Elution Issues Start Problem with Purification CoElution Co-elution? Start->CoElution No_Elution No Elution? Start->No_Elution Decrease_Polarity Decrease Eluent Polarity CoElution->Decrease_Polarity Yes Change_Solvent Change Solvent System Decrease_Polarity->Change_Solvent Still Poor Reverse_Phase Try Reversed-Phase Change_Solvent->Reverse_Phase Still Poor Increase_Polarity Increase Eluent Polarity No_Elution->Increase_Polarity Yes Check_Stability Check Compound Stability Increase_Polarity->Check_Stability Still No Elution

Sources

Reference Data & Comparative Studies

Validation

Reactivity Comparison Guide: 5-(Bromomethyl)-3,5-dimethyloctane vs. Linear Alkyl Bromides

[label="Mechanistic divergence of linear vs. neopentyl-type bromides under nucleophilic conditions.", fontsize Finalizing Reactivity Analysis Comparing Steric Factors I'm now focusing on a detailed explanation of structu...

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Author: BenchChem Technical Support Team. Date: April 2026

[label="Mechanistic divergence of linear vs. neopentyl-type bromides under nucleophilic conditions.", fontsize

Finalizing Reactivity Analysis

Comparing Steric Factors

I'm now focusing on a detailed explanation of structural causality. The beta-carbon's fully substituted nature creates a highly hindered environment. This inhibits nucleophilic attack, raising the activation energy exponentially and rendering the SN​2 pathway unfeasible. I will use the term "neopentyl-type."

Refining Text and Data

A Mechanistic and Kinetic Analysis for Drug Development Professionals

Executive Summary

In synthetic route design and drug development, the reactivity of alkyl halides dictates the viability of nucleophilic substitution pathways. While both 5-(bromomethyl)-3,5-dimethyloctane and linear alkyl bromides (e.g., 1-bromooctane) possess a primary leaving group, their kinetic behaviors are diametrically opposed. This guide objectively compares their reactivity profiles, demonstrating how the extreme steric bulk of the neopentyl-type architecture in 5-(bromomethyl)-3,5-dimethyloctane completely suppresses SN​2 pathways and forces complex SN​1 rearrangements, contrasting sharply with the rapid, predictable kinetics of linear analogs.

Structural Causality & Mechanistic Divergence

To understand the kinetic disparity between these two substrates, we must analyze the steric environment surrounding the alpha-carbon (the carbon bonded to the bromine).

  • Linear Alkyl Bromides (e.g., 1-Bromooctane): These molecules feature an unhindered primary alpha-carbon adjacent to a secondary beta-carbon. This open architecture allows nucleophiles unencumbered access to approach the alpha-carbon's σ∗ antibonding orbital from the rear. This ideal trajectory results in rapid, low-activation-energy SN​2 kinetics.

  • 5-(Bromomethyl)-3,5-dimethyloctane: Despite the bromine residing on a primary carbon, the adjacent beta-carbon (C5) is fully substituted (quaternary). It is bonded to a methyl group, a propyl chain, and a 2-methylbutyl chain. This creates an extreme "neopentyl-type" steric environment. When a nucleophile attempts a backside attack, it physically collides with the massive electron clouds of these beta-substituents.

As documented by [1], beta-branching in neopentyl systems reduces SN​2 reaction rates by a factor of 100,000 compared to unhindered propyl halides, rendering them practically inert. Furthermore, computational models from [2] reveal that the free energy barrier ( ΔG‡ ) for neopentyl SN​2 transitions can make the reaction up to 8.3 million times slower than methyl systems. [3] corroborates that even branching one carbon away from the reacting center effectively halts nucleophilic displacement.

Mechanistic Pathway Visualization

MechanisticDivergence Substrate1 Linear Alkyl Bromides (e.g., 1-Bromooctane) Path1 Unhindered Backside Attack Substrate1->Path1 Nucleophile added Substrate2 5-(Bromomethyl)-3,5-dimethyloctane (Neopentyl-Type) Path2 Severe β-Steric Clash Substrate2->Path2 Nucleophile added SN1 SN1 Solvolysis (Requires Heating) Substrate2->SN1 Polar Protic Solvent SN2 Rapid SN2 Substitution Path1->SN2 Low Activation Energy NoSN2 SN2 Blocked (Inert) Path2->NoSN2 High Activation Energy Rearrangement Wagner-Meerwein Rearrangement (1,2-Alkyl Shift) SN1->Rearrangement Primary Carbocation Formation TertiaryProduct Tertiary Substituted Product Rearrangement->TertiaryProduct Rapid Shift to Tertiary C

Mechanistic divergence of linear vs. neopentyl-type bromides under nucleophilic conditions.

Quantitative Reactivity Profile

The following table summarizes the structural and kinetic parameters of both substrate classes, providing a quick-reference guide for synthetic planning.

ParameterLinear Alkyl Bromides (e.g., 1-Bromooctane)5-(Bromomethyl)-3,5-dimethyloctane
Alpha-Carbon Substitution Primary (1°)Primary (1°)
Beta-Carbon Substitution Secondary (2°)Quaternary (4°)
Relative SN​2 Rate Extremely Fast (Baseline = 1) ≈10−5 to 10−6 (Practically Inert)
Steric Hindrance Level MinimalExtreme (Neopentyl-type + extended chains)
SN​1 Solvolysis Propensity Very LowModerate (Requires thermal activation)
Rearrangement Probability None100% (Wagner-Meerwein 1,2-shift to C5)

Experimental Methodologies: Self-Validating Protocols

To empirically validate the mechanistic claims above, the following experimental workflows utilize self-validating thermodynamic and kinetic drivers. These protocols ensure that researchers can visually and analytically confirm the reactivity limits of their substrates.

Protocol A: Kinetic Evaluation via Competitive Finkelstein Reaction ( SN​2 )

Causality & Validation: The Finkelstein reaction utilizes sodium iodide (NaI) in anhydrous acetone. Because sodium bromide (NaBr) is insoluble in acetone, its precipitation acts as a thermodynamic sink (driving the reaction via Le Chatelier's principle) and provides an immediate, visual self-validation of SN​2 kinetic progress.

Step-by-Step Methodology:

  • Preparation: In a flame-dried round-bottom flask under inert argon, prepare a 0.5 M solution containing equimolar amounts of 1-bromooctane and 5-(bromomethyl)-3,5-dimethyloctane in anhydrous acetone.

  • Initiation: Add 2.0 equivalents of a 1.0 M NaI solution (in anhydrous acetone) to the reaction vessel at 25°C under continuous magnetic stirring.

  • Kinetic Monitoring: Observe the solution for turbidity. The linear bromide will undergo rapid substitution, exhibiting heavy white NaBr precipitation within 3 to 5 minutes.

  • Endpoint Validation: Filter the suspension after 2 hours. The filtrate will contain the unreacted neopentyl-type bromide.

  • Analytical Confirmation: Analyze the filtrate via GC-MS. The chromatogram will confirm near 100% conversion of 1-bromooctane to 1-iodooctane, alongside 100% recovery of unreacted 5-(bromomethyl)-3,5-dimethyloctane, definitively proving its SN​2 inertness.

FinkelsteinWorkflow Start Equimolar Mixture: Linear + Neopentyl Bromides Reagent Add 1.0M NaI in Anhydrous Acetone Start->Reagent Reaction Stir at 25°C (Continuous Monitoring) Reagent->Reaction Outcome1 Rapid NaBr Precipitation (1-Iodooctane Formed) Reaction->Outcome1 Linear Bromide Outcome2 No Precipitation (Neopentyl Unreacted) Reaction->Outcome2 Neopentyl Bromide Validation GC-MS Analysis: Confirm 100% Neopentyl Recovery Outcome2->Validation

Competitive Finkelstein reaction workflow for validating SN2 steric hindrance.

Protocol B: Solvolysis and Rearrangement Trapping ( SN​1 )

Causality & Validation: Heating sterically hindered substrates in a polar protic solvent with silver nitrate ( AgNO3​ ) forces an SN​1 ionization pathway. The Ag+ ion acts as a halophilic Lewis acid, assisting in the departure of the bromide. The precipitation of AgBr self-validates the ionization step, while subsequent structural analysis validates the carbocation rearrangement.

Step-by-Step Methodology:

  • Preparation: Dissolve 500 mg of 5-(bromomethyl)-3,5-dimethyloctane in 10 mL of an 80:20 Ethanol/Water mixture.

  • Ionization: Add 1.1 equivalents of AgNO3​ and heat the mixture to reflux (approx. 78°C).

  • Visual Validation: Monitor for the formation of a pale yellow AgBr precipitate, which confirms the generation of the transient primary carbocation.

  • Workup: After 4 hours, cool the reaction, filter off the AgBr salts, and extract the aqueous filtrate with diethyl ether (3 x 15 mL). Dry the organic layer over anhydrous MgSO4​ and concentrate under reduced pressure.

  • Mechanistic Insight & Analysis: Analyze the crude product via 1H and 13C NMR. The spectra will lack the characteristic signals of a primary alcohol or ether. Instead, the data will reveal a tertiary alcohol/ether at the C5 position, proving that a rapid Wagner-Meerwein 1,2-alkyl shift occurred to stabilize the carbocation prior to nucleophilic attack.

References

  • The Most Annoying Exceptions in Org 1 (Part 2) . Master Organic Chemistry. Available at:[Link]

  • The Sn1...Sn2 mechanistic continuum. The special case of neopentyl bromide . Henry Rzepa's Blog - Imperial College London. Available at:[Link]

  • 11.3 Characteristics of the SN2 Reaction - Organic Chemistry . OpenStax. Available at:[Link]

Sources

Comparative

The Analytical Imperative: Why Purity Matters for 5-(Bromomethyl)-3,5-dimethyloctane

An Objective Guide to the Purity Validation of 5-(Bromomethyl)-3,5-dimethyloctane: A Comparative Analysis of GC-MS, HPLC, and qNMR In the landscape of pharmaceutical research and development, the absolute purity of a che...

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Author: BenchChem Technical Support Team. Date: April 2026

An Objective Guide to the Purity Validation of 5-(Bromomethyl)-3,5-dimethyloctane: A Comparative Analysis of GC-MS, HPLC, and qNMR

In the landscape of pharmaceutical research and development, the absolute purity of a chemical entity is not merely a quality metric; it is a cornerstone of safety, efficacy, and regulatory compliance. For novel intermediates like 5-(Bromomethyl)-3,5-dimethyloctane, which may serve as a building block in complex syntheses, rigorous purity validation is paramount. Alkyl halides, as a class, are recognized as potential genotoxic impurities (PGIs) due to their ability to alkylate DNA, making it imperative to control their presence and that of related impurities.[1] This guide, written from the perspective of a Senior Application Scientist, provides an in-depth, objective comparison of Gas Chromatography-Mass Spectrometry (GC-MS) with alternative analytical techniques for the comprehensive purity assessment of this non-polar compound.

The narrative will move beyond procedural descriptions to explain the causality behind methodological choices, grounding every recommendation in established scientific principles and regulatory expectations, primarily those set forth by the International Council for Harmonisation (ICH).[2][3]

5-(Bromomethyl)-3,5-dimethyloctane is a non-polar, halogenated alkane. Its purity profile is a direct reflection of the synthesis and purification process. Potential impurities can include:

  • Organic Impurities: Starting materials, reagents, by-products from side reactions (e.g., elimination products, isomers), and degradation products.[4][5][6]

  • Inorganic Impurities: Reagents, ligands, and catalysts used during synthesis.[2][4]

  • Residual Solvents: Solvents used in the synthesis or purification steps.[2][3]

According to ICH Q3A guidelines, impurities in new drug substances must be reported, identified, and qualified based on established thresholds, which are often at levels below 0.1%.[2][7] This necessitates the use of highly sensitive and specific analytical methods.

Primary Technique: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the quintessential technique for analyzing volatile and thermally stable, non-polar to semi-polar compounds, making it exceptionally well-suited for 5-(Bromomethyl)-3,5-dimethyloctane.[8][9] The methodology leverages the high separation efficiency of gas chromatography with the definitive identification power of mass spectrometry.

Principle of Operation
  • Gas Chromatography (GC): The sample is vaporized in a heated inlet and swept by a carrier gas (typically helium) onto a long, narrow capillary column. The column's inner surface is coated with a stationary phase. Separation occurs based on the analyte's boiling point and its differential partitioning between the mobile phase (carrier gas) and the stationary phase.[10] For a non-polar analyte like 5-(Bromomethyl)-3,5-dimethyloctane, a non-polar stationary phase (e.g., 5% phenyl-methylpolysiloxane) is ideal.[11][12]

  • Mass Spectrometry (MS): As compounds elute from the GC column, they enter the MS ion source. For this application, Electron Ionization (EI) is the standard. High-energy electrons (70 eV) bombard the molecules, causing them to ionize and fragment in a reproducible manner. The resulting mass spectrum is a unique fingerprint of the molecule's structure, allowing for unambiguous identification. The mass spectrometer then separates these fragments based on their mass-to-charge ratio (m/z).[13]

Causality in Experimental Design

The choice of GC-MS is deliberate. The volatility of the target compound makes it amenable to gas-phase separation without the need for derivatization.[14] Furthermore, the mass spectrometer provides a level of specificity that is crucial for distinguishing the main compound from structurally similar impurities that might co-elute or have similar retention times in other chromatographic techniques.

GC_MS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing & Reporting A Accurately weigh sample B Dissolve in volatile solvent (e.g., Hexane, Dichloromethane) A->B C Prepare ~1 mg/mL solution B->C D Inject sample into GC C->D E Vaporization in Inlet D->E F Separation on Non-Polar Column E->F G Elution into MS F->G H Ionization (EI) & Fragmentation G->H I Mass Analysis (m/z) H->I J Obtain Total Ion Chromatogram (TIC) I->J K Identify peaks by retention time & mass spectra J->K L Calculate Purity via Area Percent Normalization K->L M Final Purity Report L->M

Caption: Workflow for purity validation of 5-(Bromomethyl)-3,5-dimethyloctane by GC-MS.

Detailed Experimental Protocol: GC-MS Validation

This protocol is designed as a self-validating system, incorporating checks for specificity, linearity, and sensitivity, consistent with ICH guidelines.[11]

1. Instrumentation and Conditions:

  • System: Gas chromatograph coupled to a quadrupole mass spectrometer.[12]

  • Column: Capillary column with a non-polar stationary phase (e.g., 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness.

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Inlet: 250 °C, Split mode (e.g., 50:1) to avoid column overloading.

  • Oven Program: Initial 60 °C (hold 2 min), ramp at 15 °C/min to 280 °C, hold for 5 min.

  • MS Transfer Line: 280 °C.

  • Ion Source: 230 °C, Electron Ionization (EI) at 70 eV.

  • Mass Range: Scan m/z 40-450.

2. Sample and Standard Preparation:

  • Solvent: Use a high-purity, volatile solvent such as hexane or dichloromethane.[14]

  • Sample Solution: Accurately prepare a solution of 5-(Bromomethyl)-3,5-dimethyloctane at approximately 1 mg/mL.

  • System Suitability: Prepare a solution containing the main compound and a known, separable impurity or a marker compound to verify resolution and system performance.

3. Method Validation Steps:

  • Specificity: Inject the solvent blank, the sample solution, and solutions of any known potential impurities. Confirm that the peak for 5-(Bromomethyl)-3,5-dimethyloctane is free from co-eluting peaks. The unique mass spectrum provides ultimate specificity.

  • Limit of Quantitation (LOQ) & Limit of Detection (LOD): Prepare a series of dilutions of the sample solution to determine the lowest concentration at which impurities can be reliably quantified (LOQ) and detected (LOD). The LOQ is critical for adhering to ICH reporting thresholds.[15]

  • Linearity: If quantifying specific impurities against a reference standard, prepare a calibration curve over a relevant concentration range (e.g., LOQ to 120% of the specification limit). The correlation coefficient (R²) should be ≥ 0.99.[11][16]

  • Precision: Perform repeat injections (n=6) of the sample solution. The relative standard deviation (RSD) of the peak area for the main compound should be <2%.

4. Data Analysis:

  • Integrate all peaks in the total ion chromatogram (TIC).

  • Identify the main peak corresponding to 5-(Bromomethyl)-3,5-dimethyloctane based on its retention time and by matching its mass spectrum against a reference library or a previously acquired standard.

  • Calculate purity using the area normalization method:

    • Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

  • Report any impurity exceeding the reporting threshold (e.g., 0.05%).[2][3]

Alternative and Complementary Analytical Techniques

No single analytical method is infallible. A multi-faceted approach, employing orthogonal techniques, provides the highest degree of confidence in a purity assessment.[17]

High-Performance Liquid Chromatography (HPLC)

HPLC separates compounds based on their partitioning between a liquid mobile phase and a solid stationary phase.

  • Principle: For a non-polar compound like 5-(Bromomethyl)-3,5-dimethyloctane, a Reversed-Phase (RP-HPLC) method would be used. The stationary phase is non-polar (e.g., C18), and the mobile phase is a polar solvent mixture (e.g., acetonitrile/water). Non-polar compounds are retained longer on the column.

  • Applicability: While GC-MS is superior for this specific analyte, HPLC is invaluable for identifying non-volatile or thermally labile impurities that would not be detectable by GC.[9] For instance, polymeric by-products or highly polar degradation products would be missed by GC but could be detected by HPLC.

  • Detection: A UV detector is common but requires the analyte to have a chromophore. Since simple alkanes lack a strong chromophore, detection can be a significant challenge, often requiring detectors like Evaporative Light Scattering (ELSD) or a Mass Spectrometer (LC-MS).

Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy

qNMR is a primary analytical method that can determine purity without requiring a reference standard of the analyte itself.

  • Principle: The area of a signal in an NMR spectrum is directly proportional to the number of nuclei (protons, in ¹H NMR) giving rise to that signal. By comparing the integral of a specific proton signal from the analyte to the integral of a signal from a certified internal standard of known purity and mass, the absolute purity of the analyte can be calculated.[12][17][18]

  • Applicability: qNMR is an exceptionally powerful and orthogonal technique. It provides a highly accurate purity value for the main compound and can offer structural information about impurities.[19] It is non-destructive and can detect a wide range of impurities, provided they have NMR-active nuclei and do not have overlapping signals. However, its sensitivity is lower than chromatographic methods, making it less suitable for detecting trace-level impurities below ~0.1%.[20]

Head-to-Head Comparison of Purity Validation Methods

The selection of an analytical technique is a critical decision based on the properties of the analyte, the nature of potential impurities, and the specific goals of the analysis (e.g., routine QC vs. impurity identification).

Method_Selection A Start: Assess Purity of 5-(Bromomethyl)-3,5-dimethyloctane B Is the compound volatile & thermally stable? A->B C GC-MS is the Primary Method B->C Yes E Use HPLC as an orthogonal method B->E No D Are non-volatile or polymeric impurities suspected? C->D D->E Yes F Is absolute quantification without a specific reference standard required? D->F No E->F G Use qNMR for absolute purity assay F->G Yes H Comprehensive Purity Profile (Cross-Validated) F->H No G->H

Sources

Validation

A Senior Application Scientist's Guide to Benchmarking Catalytic Efficiency Using 5-(Bromomethyl)-3,5-dimethyloctane

Introduction: The Imperative for Precise Catalytic Benchmarking In the fields of biocatalysis and drug development, the efficiency of a catalyst is a paramount concern. The ability to rapidly and accurately benchmark new...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Imperative for Precise Catalytic Benchmarking

In the fields of biocatalysis and drug development, the efficiency of a catalyst is a paramount concern. The ability to rapidly and accurately benchmark new catalytic systems—be they novel enzymes discovered through metagenomic screening or engineered proteins from directed evolution—is critical for process optimization and the synthesis of complex molecules. The choice of substrate for these benchmarking studies is not trivial. An ideal substrate should possess structural features that challenge the catalyst, providing a clear measure of its performance and specificity.

This guide focuses on the use of 5-(Bromomethyl)-3,5-dimethyloctane , a sterically hindered, branched-chain haloalkane, as a model substrate for benchmarking the catalytic efficiency of enzymes, particularly haloalkane dehalogenases (HLDs). Its structure presents a significant challenge for many enzymes due to the bulky groups near the reaction center, making it an excellent candidate for identifying highly efficient and specific catalysts. This guide provides a comprehensive framework for conducting these benchmarking studies, from the underlying kinetic principles to detailed experimental protocols and data interpretation.

Part 1: Foundational Principles of Catalytic Efficiency

To compare catalysts meaningfully, we must rely on the quantitative parameters derived from steady-state enzyme kinetics.[1][2] The Michaelis-Menten model provides the foundation for this analysis.[3][4][5]

  • Michaelis Constant (KM): Often misinterpreted as a simple measure of substrate affinity, KM is a composite constant that reflects the rates of all steps in the catalytic cycle.[4][5][6] It is formally defined as the substrate concentration at which the reaction velocity is half of the maximum velocity (Vmax).

  • Catalytic Constant (kcat): Also known as the turnover number, kcat represents the maximum number of substrate molecules converted to product per enzyme active site per unit of time.[1][2][6] It is a first-order rate constant that describes the rate-limiting step of the reaction under saturating substrate conditions.[7][8]

  • Specificity Constant (kcat/KM): The ratio of kcat to KM is the most important parameter for comparing the efficiency of different enzymes or the preference of a single enzyme for different substrates.[2][3][9] It is an apparent second-order rate constant that describes the efficiency of the enzyme at low substrate concentrations.[1][3] A higher kcat/KM value signifies a more efficient catalyst.[9]

The goal of our benchmarking assay is to accurately determine these three parameters for each catalyst with 5-(Bromomethyl)-3,5-dimethyloctane.

Part 2: The Catalytic System in Focus: Haloalkane Dehalogenases

Haloalkane dehalogenases (HLDs) are a well-characterized family of α/β-hydrolase fold enzymes that catalyze the cleavage of carbon-halogen bonds in a wide range of halogenated compounds.[10][11][12] The reaction proceeds via a hydrolytic mechanism, yielding an alcohol, a halide ion, and a proton as products.[11][13]

The catalytic mechanism involves a nucleophilic attack by an aspartate residue in the active site on the carbon atom bearing the halogen, forming a covalent alkyl-enzyme intermediate.[10][14][15][16] This is followed by hydrolysis of the intermediate by a water molecule activated by a histidine residue, regenerating the free enzyme.[10][14][17] The active site is located in a predominantly hydrophobic cavity, and access is controlled by tunnels, which plays a crucial role in substrate specificity.[10]

Part 3: Experimental Workflow for Benchmarking

This section provides a detailed protocol for determining the kinetic parameters of a catalyst using 5-(Bromomethyl)-3,5-dimethyloctane. The workflow is designed to be robust and reproducible.

Workflow Overview

G cluster_prep Preparation cluster_assay Kinetic Assay cluster_analysis Data Analysis P1 Prepare Buffer & Reagents P2 Purify Catalyst (Enzyme) P1->P2 P3 Prepare Substrate Stock (5-(Bromomethyl)-3,5-dimethyloctane in DMSO) P1->P3 A1 Set up Reactions: Varying [Substrate] at constant [Enzyme] P2->A1 P3->A1 A2 Incubate at Controlled Temperature A1->A2 A3 Stop Reaction at Timed Intervals A2->A3 A4 Quantify Halide Release (Colorimetric Iwasaki Method) A3->A4 D2 Calculate Initial Velocities (v₀) A4->D2 D1 Generate Standard Curve for Bromide D1->D2 D3 Plot v₀ vs. [Substrate] D2->D3 D4 Fit Data to Michaelis-Menten Equation D3->D4 D5 Determine kcat, KM, and kcat/KM D4->D5 G cluster_step1 Step 1: Nucleophilic Attack (SN2) cluster_step2 Step 2: Hydrolysis cluster_step3 Step 3: Product Release ES Enzyme-Substrate Complex (E·RX) TS1 Transition State 1 (Covalent Bond Forming) ES->TS1 k₂ (Asp124 attacks C) INT Alkyl-Enzyme Intermediate (E-R + X⁻) TS1->INT TS2 Transition State 2 (Tetrahedral Intermediate) INT->TS2 k₃ (His289 activates H₂O) H2O Water Molecule H2O->TS2 EP Enzyme-Product Complex (E·ROH) TS2->EP FreeE Free Enzyme (E) EP->FreeE k₄ (Alcohol & Halide release)

Caption: Simplified reaction mechanism for HLDs.

This mechanism highlights several key steps where mutations or inherent structural differences between catalysts can influence the overall efficiency. For instance, in Catalyst B, the mutations may have widened the access tunnel, not only facilitating faster substrate binding (affecting KM) but also accelerating the release of the bulky 3,5-dimethyloctanol product and the bromide ion (increasing kcat). [7][8]For many HLDs, product release is the rate-limiting step for efficient substrates. [7][8]

Conclusion

Benchmarking catalytic efficiency using a challenging substrate like 5-(Bromomethyl)-3,5-dimethyloctane provides a rigorous method for comparing and characterizing catalysts. By applying steady-state kinetics and employing a robust colorimetric assay, researchers can obtain reliable quantitative data (KM, kcat, and kcat/KM) to guide their enzyme selection and engineering efforts. The illustrative comparison provided herein demonstrates how these kinetic parameters can be interpreted to reveal underlying structure-function relationships, ultimately accelerating the development of superior catalysts for applications in biotechnology and pharmaceutical synthesis.

References

  • Wikipedia. Haloalkane dehalogenase. [Link]

  • de Villiers, M., et al. (2020). An Ultrasensitive Fluorescence Assay for the Detection of Halides and Enzymatic Dehalogenation. ChemCatChem. [Link]

  • Lobo, G. V., et al. (2025). Decoding Enzymatic Dechlorination with Multiscale Modeling: Mechanistic Insights into Native Haloalkane Dehalogenase from Xanthobacter autotrophicus and Its Designed Variants. ACS Publications. [Link]

  • Damborský, J., et al. (1998). A Molecular Modeling Study of the Catalytic Mechanism of Haloalkane Dehalogenase. 2. Quantum Chemical Study of Complete Reaction Mechanism. ACS Publications. [Link]

  • Koudelakova, T., et al. (2013). Haloalkane dehalogenases: Biotechnological applications. Biotechnology Journal. [Link]

  • Kahn, K., & Bruice, T. C. (2003). Comparison of reaction energetics and leaving group interactions during the enzyme-catalyzed and uncatalyzed displacement of chloride from haloalkanes. The Journal of Physical Chemistry B. [Link]

  • Aita, T., & Johnson, K. A. (2019). New standards for collecting and fitting steady state kinetic data. Beilstein Journal of Organic Chemistry. [Link]

  • Carnegie Mellon University. (2019). Steady-State Enzyme Kinetics. [Link]

  • Khan Academy. Steady states and the Michaelis Menten equation. [Link]

  • Zhao Group @ UIUC. A pH-Indicator-Based Screen for Hydrolytic Haloalkane Dehalogenase. [Link]

  • Zhang, Y., et al. (2022). Improvement in the Environmental Stability of Haloalkane Dehalogenase with Self-Assembly Directed Nano-Hybrid with Iron Phosphate. MDPI. [Link]

  • Schanstra, J. P., & Janssen, D. B. (1996). Specificity and kinetics of haloalkane dehalogenase. Journal of Biological Chemistry. [Link]

  • Jiang, H., et al. (2021). On Catalytic Kinetics of Enzymes. MDPI. [Link]

  • Schanstra, J. P., et al. (1996). Kinetics of halide release of haloalkane dehalogenase: evidence for a slow conformational change. Biochemistry. [Link]

  • University of Groningen. (1996). Kinetics of halide release of haloalkane dehalogenase. [Link]

  • Dvorak, P., et al. (2025). Biochemical characterization of broad-specificity enzymes using multivariate experimental design and a colorimetric microplate assay: Characterization of the haloalkane dehalogenase mutants. ResearchGate. [Link]

  • Krooshof, G. H., et al. (1998). Kinetic analysis and X-ray structure of haloalkane dehalogenase with a modified halide-binding site. Biochemistry. [Link]

  • Damborsky, J., et al. (2003). Catalytic mechanism of the haloalkane dehalogenase LinB from Sphingomonas paucimobilis UT26. Semantic Scholar. [Link]

  • Holloway, P., et al. (1998). A colorimetric assay for detecting haloalkane dehalogenase activity. Semantic Scholar. [Link]

  • Zheng, W., et al. (2024). Enhancing the catalytic efficiency of nitrilase for sterically hindered substrates by distal sites engineering. ResearchGate. [Link]

  • University of Wisconsin-Stout. Enzyme Kinetics. [Link]

  • AK Lectures. Catalytic Efficiency of Enzymes (kcat/Km). [Link]

  • Chemistry LibreTexts. (2025). Catalytic Efficiency of Enzymes. [Link]

  • Save My Exams. (2024). Test for halide ions - IGCSE Chemistry Revision Notes. [Link]

  • Chemistry LibreTexts. (2019). 5.1: Catalytic Efficiency of Enzymes. [Link]

Sources

Safety & Regulatory Compliance

Safety

5-(Bromomethyl)-3,5-dimethyloctane proper disposal procedures

Professional Laboratory Disposal Protocols for 5-(Bromomethyl)-3,5-dimethyloctane As a Senior Application Scientist, I frequently encounter operational questions regarding the lifecycle management of specialized organic...

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Author: BenchChem Technical Support Team. Date: April 2026

Professional Laboratory Disposal Protocols for 5-(Bromomethyl)-3,5-dimethyloctane

As a Senior Application Scientist, I frequently encounter operational questions regarding the lifecycle management of specialized organic intermediates. 5-(Bromomethyl)-3,5-dimethyloctane (CAS: 1482334-63-3) is a branched, primary alkyl bromide utilized in advanced synthetic workflows and drug development. While its structure makes it a valuable electrophile for alkylation reactions, this same reactivity profile dictates stringent handling and disposal protocols.

This guide provides a self-validating, mechanistic approach to the disposal of 5-(Bromomethyl)-3,5-dimethyloctane, ensuring compliance with Environmental Protection Agency (EPA) guidelines and institutional Environmental Health and Safety (EHS) standards.

Mechanistic Safety Profile & Causality

Before executing any disposal protocol, it is critical to understand why specific procedures are mandated. The disposal strategy for 5-(Bromomethyl)-3,5-dimethyloctane is governed by two primary chemical properties:

  • Electrophilic Alkylating Potential: The polarized carbon-bromine bond makes the molecule susceptible to nucleophilic attack. In biological systems, this presents an alkylation hazard to proteins and nucleic acids. Therefore, it must be handled as a toxic organic hazard, and personal protective equipment (PPE)—including nitrile or neoprene gloves, safety glasses, and a fume hood—is strictly required[1].

  • Thermal Decomposition to Hydrogen Bromide: When subjected to high temperatures or combustion, alkyl bromides decompose violently to release toxic and corrosive hydrogen bromide (HBr) gas, alongside oxides of carbon[1]. This dictates that the ultimate destruction of the chemical cannot be performed in standard municipal incinerators; it requires specialized high-temperature rotary kilns equipped with caustic gas scrubbers to neutralize the acidic effluent[2].

Step-by-Step Disposal Methodology

Treatment of hazardous waste (such as chemical neutralization or evaporation) within the laboratory is strictly prohibited under the Resource Conservation and Recovery Act (RCRA)[3]. The only compliant methodology is proper segregation, containment, and transfer to a permitted commercial disposal facility.

Step 1: Point-of-Generation Segregation

  • Identify the waste stream. 5-(Bromomethyl)-3,5-dimethyloctane must be classified strictly as Halogenated Organic Waste [4].

  • Crucial Causality: Never mix halogenated waste with non-halogenated solvent waste. Halogenated compounds lower the heat of combustion (BTU value) of the waste stream and require specialized scrubbing during incineration[5]. Mixing them needlessly increases the volume of expensive halogenated waste and can cause unpredictable exothermic reactions in the accumulation container.

Step 2: Containment and Headspace Management

  • Select a chemically compatible container. High-Density Polyethylene (HDPE) jerricans or amber glass bottles are standard for alkyl bromides.

  • Transfer the waste into the container inside a certified chemical fume hood to prevent inhalation of vapors, which can cause central nervous system depression and respiratory irritation[1].

  • Fill the container to a maximum of 75% to 80% capacity [4]. Causality: Leaving 20-25% headspace is a critical safety mechanism that allows for the thermal expansion of liquids and the accumulation of vapor pressure without compromising the structural integrity of the container[4].

Step 3: SAA Labeling and Storage

  • Immediately affix a standardized "Hazardous Waste" label to the container the moment the first drop of waste is added[3].

  • Clearly write "Halogenated Organic Waste: Contains 5-(Bromomethyl)-3,5-dimethyloctane (Alkyl Bromide)" on the label.

  • Store the container in a designated Satellite Accumulation Area (SAA) at or near the point of generation, utilizing secondary containment (e.g., a spill tray) to capture potential leaks[3]. Ensure it is kept away from incompatible materials, specifically strong oxidizing agents, strong bases, and reactive metals[1].

Step 4: Institutional Transfer

  • Once the container reaches its 75% fill limit, date the label. Under RCRA guidelines, full containers must typically be transferred from the SAA to the facility's central accumulation area within three days[3].

  • Submit a waste pickup request to your institutional EHS department for ultimate transfer to an EPA-permitted disposal facility.

Waste Stream Classification Data

To optimize institutional waste management, quantitative and categorical data regarding waste streams must be clearly delineated.

ParameterHalogenated Organic WasteNon-Halogenated Organic WasteAqueous Inorganic Waste
Target Analytes Alkyl bromides (e.g., 5-(Bromomethyl)-3,5-dimethyloctane), DCM, ChloroformEthanol, Hexane, Ethyl Acetate, TolueneHeavy metals, dilute acids/bases
Halogen Content > 1% (or > 1,000 mg/kg HOCs)[5]< 0.1%N/A
Fuel Value (BTU) Low to Moderate (Requires blending)[5]High (> 5,000 BTU/lb)[5]Negative (Aqueous)[5]
Ultimate Disposal Rotary Kiln Incineration w/ Caustic Scrubber[2]Cement Kiln / Fuel Blending[5]Chemical Precipitation / Biological Treatment[5]

Workflow Visualization

The following decision tree illustrates the self-validating logic required to properly route 5-(Bromomethyl)-3,5-dimethyloctane within a laboratory setting.

WasteWorkflow Start Generate 5-(Bromomethyl)- 3,5-dimethyloctane Waste Check Aqueous or Organic? Start->Check Organic Organic Phase Check->Organic Phase Separation HalogenCheck Contains Halogens (Br, Cl, F, I)? Organic->HalogenCheck Halogenated Halogenated Organic Waste Stream HalogenCheck->Halogenated Yes (Alkyl Bromide) Container HDPE/Glass Container (Max 75% Capacity) Halogenated->Container SAA Storage Protocol Incineration Commercial Rotary Kiln with Caustic Scrubber Container->Incineration EPA Permitted Disposal

Fig 1: Institutional workflow for the segregation and disposal of halogenated organic waste.

References

  • SAFETY DATA SHEET - ABZOL® EG Cleaner (Alkyl Bromide Profile). ChemPoint.
  • material safety data sheet: super chemsolv aerosol (Alkyl Bromide Reactivity). SafeSchoolsSDS.
  • Disposal Handbook Guide To Managing Classification And Disposal Of Hazardous Waste At Superfund Sites. Environmental Protection Agency (EPA).
  • Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. Environmental Protection Agency (EPA).
  • Hazardous Materials Disposal Guide. Nipissing University.
  • Hazardous Waste Management Program. Eastern Washington University.

Sources

Handling

Personal protective equipment for handling 5-(Bromomethyl)-3,5-dimethyloctane

Handling 5-(Bromomethyl)-3,5-dimethyloctane (CAS: 1482334-63-3) requires moving beyond standard laboratory safety assumptions. As a branched, primary bromoalkane, this compound presents specific toxicological and logisti...

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Author: BenchChem Technical Support Team. Date: April 2026

Handling 5-(Bromomethyl)-3,5-dimethyloctane (CAS: 1482334-63-3) requires moving beyond standard laboratory safety assumptions. As a branched, primary bromoalkane, this compound presents specific toxicological and logistical challenges that demand precise engineering controls and targeted Personal Protective Equipment (PPE).

This guide provides drug development professionals and synthetic chemists with field-proven, self-validating methodologies for the safe handling, transfer, and disposal of this reactive intermediate.

Chemical Profiling & The Causality of Hazard

To design an effective safety protocol, one must first understand the molecular behavior of the reagent. Standard safety protocols often fail because they do not account for the specific physical chemistry of the molecule being handled.

  • Electrophilic Alkylating Potential: The highly polarized carbon-bromine bond makes the adjacent methyl carbon strongly electrophilic. In biological systems, this compound acts as a potent alkylating agent, capable of covalently modifying nucleophilic sites (such as nitrogen bases in DNA or thiol groups in proteins)[1]. This irreversible binding is the primary mechanism behind its severe skin, eye, and respiratory toxicity.

  • Lipophilic Permeation: The bulky 11-carbon branched aliphatic tail (3,5-dimethyloctane) renders the molecule highly lipophilic. This chemical property allows it to rapidly dissolve into and permeate standard lipophilic polymer barriers, including human skin (stratum corneum) and standard laboratory gloves.

Personal Protective Equipment (PPE) & Barrier Science

The selection of PPE must directly counteract the molecule's lipophilicity and alkylating reactivity.

  • Hand Protection (The Critical Barrier): Standard nitrile or latex gloves offer nearly zero resistance to halogenated organics due to "like-dissolves-like" polymer dynamics. For prolonged handling or volumes >5 mL, Viton (fluoroelastomer) or Silver Shield (PE/EVAL/PE laminate) gloves are mandatory[2]. The high electronegativity of the fluorine atoms in Viton creates a dense, non-reactive barrier that repels halogenated solvents. If only incidental splash protection is required for microscale work (<5 mL), double-gloving with heavy-gauge nitrile is acceptable, provided the gloves are stripped immediately upon contact.

  • Eye and Face Protection: Chemical splash goggles (ANSI Z87.1 compliant) are required. If handling outside a fume hood sash or scaling up the reaction, a full face shield must be worn to prevent irreversible ocular alkylation.

  • Body Protection: A flame-resistant (FR) lab coat is recommended, as the compound is a combustible liquid. For bulk transfers, a chemical-resistant apron (e.g., Neoprene or Viton) should be worn over the lab coat.

  • Respiratory Protection: All operations must be conducted inside a certified chemical fume hood with a face velocity of 0.4–0.6 m/s. Respiratory protection (e.g., NIOSH-approved organic vapor cartridge) is only required if engineering controls fail or during a major spill.

Quantitative Hazard and PPE Specifications

ParameterSpecification / RecommendationScientific Rationale
Chemical Class Primary Alkyl BromideHighly electrophilic; acts as a potent alkylating agent.
Primary Glove Material Viton or PE/EVAL/PE (Silver Shield)High fluorine content repels lipophilic halogenated solvents.
Incidental Glove Material Heavy-gauge Nitrile (Double-gloved)Provides brief splash protection only; rapid breakthrough occurs.
Syringe Compatibility All-Glass or PTFE-tippedRubber gaskets swell and disintegrate upon contact with bromoalkanes.
Waste Classification Halogenated Organic WasteSegregation prevents exothermic reactions and complies with regulations.

Operational Workflow: Step-by-Step Methodology

Critical Syringe Compatibility Warning: Never use standard plastic syringes with rubber gaskets (e.g., standard medical syringes). Alkyl bromides rapidly swell and disintegrate rubber plungers, leading to catastrophic leaks during transfer and potential exposure[3].

Protocol: Safe Transfer of 5-(Bromomethyl)-3,5-dimethyloctane

  • Engineering Setup: Verify the fume hood is operational. Clear the workspace of incompatible materials (strong bases, oxidizers, and reactive metals).

  • PPE Donning: Don chemical splash goggles and an FR lab coat. Don a pair of standard inner nitrile gloves, followed by outer Viton gloves.

  • Equipment Selection: Select an all-glass syringe with a Luer-slip fitting, or a gas-tight syringe with a PTFE (Teflon) plunger tip. Ensure the needle is securely attached.

  • Secondary Containment: Place the reagent bottle and the receiving flask inside a secondary containment tray within the fume hood.

  • Transfer Execution:

    • Purge the receiving flask with an inert gas (Argon or Nitrogen) to prevent oxidative degradation.

    • Carefully draw the required volume of the bromoalkane into the PTFE-tipped syringe.

    • Transfer the liquid dropwise if the subsequent reaction is highly exothermic.

  • Decontamination: Rinse the syringe immediately with a compatible, less hazardous organic solvent (e.g., acetone or dichloromethane) into a designated halogenated waste container before the bromoalkane can degrade the syringe fittings.

  • Doffing: Remove the outer Viton gloves inside the fume hood to contain off-gassing. Wash hands thoroughly with soap and water.

Spill Response and Disposal Plan

  • Spill Response: In the event of a spill, do not use water. Evacuate the immediate area if the spill is large. Wearing Viton gloves and a respirator, cover the spill with an inert, non-combustible absorbent material (e.g., vermiculite, dry sand, or specialized chemical spill pads). Sweep the absorbed mixture into a highly visible, sealable container.

  • Waste Disposal: 5-(Bromomethyl)-3,5-dimethyloctane must be strictly segregated into Halogenated Organic Waste [4]. Mixing halogenated waste with non-halogenated waste (like acetone or ethanol) significantly increases disposal costs and can lead to regulatory fines. Ensure the waste carboy is clearly labeled in accordance with institutional and environmental regulations, referencing standard practices for chemical management[5].

Decision Logic Visualization

PPE_Workflow Start Task: Handle 5-(Bromomethyl)- 3,5-dimethyloctane Assess Assess Volume & Exposure Risk Start->Assess VolSmall < 5 mL & Incidental Contact Assess->VolSmall VolLarge > 5 mL or Prolonged Contact Assess->VolLarge PPESmall Double Nitrile Gloves (Change instantly if splashed) VolSmall->PPESmall PPELarge Viton or Silver Shield Gloves (High permeation resistance) VolLarge->PPELarge Hood Execute in Chemical Fume Hood (Sash lowered, 0.4-0.6 m/s) PPESmall->Hood PPELarge->Hood Transfer Transfer via Glass/PTFE Syringe (Avoid rubber gaskets) Hood->Transfer Waste Dispose as Halogenated Waste Transfer->Waste

Workflow for PPE selection and handling of 5-(Bromomethyl)-3,5-dimethyloctane.

References

  • Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version 2011 - National Academies of Sciences, Engineering, and Medicine. 5[5]

  • Lab syringes compatibility - r/Chempros (Reddit). 3[3]

  • Protecting the Healers; a Guide to the Proper Management of Toxic and Hazardous Materials in Health Care Facilities - P2 InfoHouse.

  • Working with Hazardous Chemicals - Organic Syntheses. 1[1]

  • Material Safety Data Sheet - HYPERSOLVE - Ecolink, Inc.2[2]

  • Hazardous Laboratory Chemicals Disposal Guide - Reed College.4[4]

Sources

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